Levobunolol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043833 | |
| Record name | Levobunolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levobunolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-01 g/L | |
| Record name | Levobunolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
47141-42-4 | |
| Record name | Levobunolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobunolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobunolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobunolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOBUNOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levobunolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209-211 °C, 209 - 211 °C | |
| Record name | Levobunolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobunolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Levobunolol's Mechanism in Lowering Intraocular Pressure: A Technical Guide
Introduction
Levobunolol is a potent, non-selective beta-adrenergic receptor antagonist used topically to manage ocular hypertension and open-angle glaucoma.[1][2][3] Its primary therapeutic effect is the reduction of elevated intraocular pressure (IOP), a major risk factor for glaucomatous optic nerve damage and subsequent vision loss.[4] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which this compound achieves this effect, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics: Core Mechanism of Action
The principal mechanism of this compound is the reduction of aqueous humor production.[2] This is achieved through its action as a competitive antagonist at beta-adrenergic receptors located in the ciliary body of the eye.
Beta-Adrenergic Receptor Antagonism
This compound is a non-cardioselective beta-blocker, demonstrating potent and equipotent antagonism at both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. The levo-enantiomer is approximately 60 times more pharmacologically active than its dextro-isomer. In the ciliary body, the tissue responsible for producing aqueous humor, β₂ receptors are the predominant subtype. By blocking these receptors, this compound prevents the binding of endogenous catecholamines like epinephrine and norepinephrine. This action is crucial as catecholamine binding normally stimulates aqueous humor formation. This compound does not possess significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) effects.
Intracellular Signaling Pathway
The stimulation of β₂-adrenergic receptors in the ciliary processes activates a Gs protein-coupled signaling cascade. This cascade leads to the activation of the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels are believed to be the key second messenger signaling for the production of aqueous humor.
This compound disrupts this pathway at its inception. By competitively blocking the β₂ receptor, it prevents catecholamine-induced activation of adenylyl cyclase, thereby suppressing the increase in intracellular cAMP concentrations. This reduction in cAMP signaling is the primary molecular mechanism leading to a decrease in the rate of aqueous humor secretion by the ciliary epithelium.
Effect on Aqueous Humor Dynamics
The net effect of this compound's pharmacodynamic action is a significant alteration in aqueous humor dynamics, primarily by reducing its formation rate. Unlike miotics, this compound has little to no effect on pupil size or accommodation.
Reduction of Aqueous Humor Production
Fluorophotometric studies have confirmed that the predominant effect of this compound is the suppression of aqueous humor formation. The onset of IOP reduction can be detected within one hour of topical administration, with the maximum effect occurring between two and six hours. A single dose can maintain a significant reduction in IOP for up to 24 hours.
Effect on Outflow Facility
This compound does not appear to have a clinically significant effect on the facility of aqueous humor outflow through the trabecular meshwork. Some studies suggest a secondary action may involve a minor increase in uveoscleral outflow, but the primary mechanism remains the reduction of aqueous inflow.
Pharmacokinetics and Metabolism
Following topical administration, this compound rapidly penetrates the cornea and is distributed throughout ocular tissues, including the ciliary body and aqueous humor. In the eye's tissues, it is metabolized to dihydrothis compound. This metabolite is equipotent to the parent drug in its beta-blocking activity, contributing to the sustained duration of action. Although systemic absorption can occur via the nasal mucosa, it is generally minimal.
Quantitative Data on Efficacy
Clinical studies have consistently demonstrated the efficacy of this compound in lowering IOP. The magnitude of reduction is dose-dependent and comparable to other non-selective beta-blockers like timolol.
Table 1: Summary of Clinical Efficacy of this compound
| Study Reference | Drug Concentration | Baseline IOP (mmHg) | Mean IOP Reduction | Percentage Reduction | Study Duration |
| DrugBank Online | N/A | Elevated | N/A | ~25-40% | N/A |
| Bensinger et al., 1985 | 0.5% & 1.0% | N/A | ~9.0 mmHg | N/A | 3 Months |
| The this compound Study Group, 1989 | 0.5% | N/A | 7.1 mmHg | N/A | 4 Years |
| The this compound Study Group, 1989 | 1.0% | N/A | 7.2 mmHg | N/A | 4 Years |
| Long et al., 1988 | 0.25% | ~25 mmHg | 6.2 mmHg | ~24.8% | 3 Months |
| Long et al., 1988 | 0.5% | ~25 mmHg | 6.0 mmHg | ~24.0% | 3 Months |
| FDA Label | 0.5% (once daily) | N/A | 7.0 mmHg | N/A | 3 Months |
| FDA Label | 0.5% (twice daily) | N/A | 7-8 mmHg | N/A | ~2 Years |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | KD (nmol/l) | Temperature | Reference |
| Beta-Adrenoceptors | ³H-DHA | Rat Lung Homogenates | 0.8 | 20°C | DrugBank (citing Arzneimittelforschung 1984) |
| Beta-Adrenoceptors | ³H-DHA | Rat Lung Homogenates | 2.1 | 37°C | DrugBank (citing Arzneimittelforschung 1984) |
| KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates higher affinity. ³H-DHA (³H-dihydroalprenolol) is a radiolabeled non-selective beta-antagonist used to label receptors. |
Key Experimental Protocols
The elucidation of this compound's mechanism relies on specific experimental techniques to measure aqueous humor dynamics.
Protocol: Measurement of Aqueous Humor Flow by Fluorophotometry
This non-invasive method is used to determine the rate of aqueous humor production.
Objective: To quantify the rate of aqueous humor flow into the anterior chamber by measuring the clearance of a topically applied fluorescent tracer.
Methodology:
-
Baseline Measurement: A baseline scan of the cornea and anterior chamber is performed using a scanning ocular fluorophotometer to measure background fluorescence.
-
Tracer Administration: A precise volume of sodium fluorescein (e.g., 2% solution) is administered topically to the ocular surface of the subject (human or animal model).
-
Tracer Distribution Phase: The subject remains in a sitting position for a period of several hours (e.g., 6-8 hours) to allow the fluorescein to penetrate the cornea and achieve a relatively uniform concentration in the anterior chamber.
-
Fluorophotometric Scanning: At regular intervals, the fluorophotometer is used to scan the central cornea and anterior chamber. This measures the concentration of fluorescein in both compartments.
-
Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber over time is calculated. This clearance rate, corrected for corneal volume and fluorescein loss through diffusion, is used to calculate the aqueous humor flow rate (typically expressed in µL/min). The modified Goldmann equation can be utilized in conjunction with other measurements like IOP and episcleral venous pressure to derive flow values.
Protocol: Beta-Adrenoceptor Binding Assay
Radioligand binding assays are used to determine the affinity and selectivity of drugs like this compound for their target receptors.
Objective: To determine the dissociation constant (KD) of this compound for β₁ and β₂-adrenergic receptors.
Methodology:
-
Tissue Preparation: A tissue source rich in beta-receptors (e.g., rat or rabbit lung homogenates, or cells expressing human β₁ or β₂ receptors) is prepared. The tissue is homogenized and centrifuged to create a membrane preparation containing the receptors.
-
Incubation: The membrane preparation is incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled beta-antagonist (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol). This ligand "tags" the receptors.
-
Varying concentrations of unlabeled this compound (the "competitor").
-
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 20°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The KD value for this compound is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion
The primary mechanism of action for this compound in reducing intraocular pressure is its function as a non-selective beta-adrenergic receptor antagonist in the ciliary body. By blocking β₂ receptors, it inhibits the catecholamine-stimulated adenylyl cyclase pathway, leading to decreased intracellular cAMP levels and a subsequent reduction in the rate of aqueous humor production. This well-defined mechanism, supported by extensive clinical data demonstrating significant and sustained IOP reduction, establishes this compound as a cornerstone therapy in the management of glaucoma and ocular hypertension.
References
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-enantiomer of Bunolol Hydrochloride (Levobunolol Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the (S)-enantiomer of bunolol hydrochloride, known as levobunolol hydrochloride. This compound is a non-selective β-adrenergic receptor antagonist primarily used in the treatment of glaucoma to reduce intraocular pressure.[1] The pharmacological activity of bunolol resides almost exclusively in the (S)-enantiomer, making stereoselective synthesis and chiral purity analysis critical aspects of its production and quality control. This document details a high-yield, enantioselective synthetic route, comprehensive characterization methodologies, and an overview of its mechanism of action.
Synthesis of (S)-Bunolol Hydrochloride
The synthesis of (S)-bunolol hydrochloride can be efficiently achieved through a two-step process commencing with the preparation of the key intermediate, 5-hydroxy-1-tetralone, followed by a stereospecific reaction with (S)-1-tert-butyl-epoxy methylamine and subsequent acidification. This method offers high regioselectivity and optical purity.[2]
Synthesis of 5-hydroxy-1-tetralone
The precursor, 5-hydroxy-1-tetralone, is synthesized via the catalytic reduction of 1,5-dihydroxynaphthalene.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 1,5-dihydroxynaphthalene in an alcohol-water solvent (e.g., isopropanol/water), add a palladium-based catalyst (e.g., 5% palladium on carbon).[3]
-
Reduction: The reaction mixture is subjected to hydrogenation. High yields of a pure product are obtained under relatively mild conditions.[3]
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude 5-hydroxy-1-tetralone. The product can be further purified by recrystallization.
Synthesis of (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone
This step involves the key stereospecific reaction to introduce the chiral side chain.
Experimental Protocol:
-
Reaction Mixture: In a suitable solvent, combine 5-hydroxy-1-tetralone, (S)-1-tert-butyl-epoxy methylamine, and an alkaline agent. The molar ratio of 5-hydroxy-1-tetralone to (S)-1-tert-butyl-epoxy methylamine to the alkaline agent is approximately 1:1:2.
-
Substitution Reaction: The reaction is carried out at a temperature between 20-90°C for a duration of 3-12 hours.
-
Isolation: Upon completion, the reaction mixture is worked up to isolate the crude (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone.
Formation of (S)-Bunolol Hydrochloride
The final step is the acidification of the synthesized base to form the hydrochloride salt.
Experimental Protocol:
-
Acidification: The crude (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone is dissolved in a suitable organic solvent and treated with hydrochloric acid.
-
Crystallization and Isolation: The resulting precipitate of (S)-bunolol hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum. This method has been reported to produce (S)-bunolol hydrochloride with a yield of 87.3% and an enantiomeric excess (ee) of over 99%.
Characterization of (S)-Bunolol Hydrochloride
A thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-bunolol hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity and enantiomeric excess of (S)-bunolol hydrochloride.
Experimental Protocol for Purity Analysis (USP Method):
-
Mobile Phase: A mixture of a suitable buffer (e.g., sodium 1-heptanesulfonate in water with glacial acetic acid) and methanol.
-
Column: A C18 column (L1 packing).
-
Detector: UV at 254 nm.
-
Flow Rate: Approximately 1.5 mL/min.
-
Standard Preparation: A solution of USP this compound Hydrochloride RS of known concentration.
-
Assay Preparation: A solution of the synthesized (S)-bunolol hydrochloride.
-
Procedure: Inject equal volumes of the Standard and Assay preparations into the chromatograph and compare the peak areas.
Experimental Protocol for Enantiomeric Purity Analysis:
-
Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 95:5:0.1 v/v/v).
-
Detector: UV at 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Procedure: The separation of the (S)- and (R)-enantiomers is achieved due to their differential interaction with the chiral stationary phase. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of (S)-bunolol hydrochloride.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetralone ring system, the protons of the propanolamine side chain, and the tert-butyl group. The chemical shifts and coupling constants provide detailed structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons in the chiral side chain can be compared to literature values for similar beta-blockers to support the structural assignment.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
-
Technique: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like bunolol hydrochloride.
-
Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Collision-induced dissociation (CID) will lead to characteristic fragment ions, which can be used to confirm the structure. Common fragmentation pathways for beta-blockers include cleavage of the propanolamine side chain.
Physicochemical Characterization
-
Melting Point: The melting point of the synthesized compound should be determined and compared to the literature value for this compound hydrochloride.
-
Specific Rotation: The optical rotation of a solution of the synthesized (S)-bunolol hydrochloride should be measured to confirm its enantiomeric identity.
Data Presentation
| Parameter | Value | Reference |
| Synthesis | ||
| Yield | 87.3% | |
| Enantiomeric Excess (ee) | >99% | |
| Physicochemical Properties | ||
| Molecular Formula | C₁₇H₂₆ClNO₃ | |
| Molecular Weight | 327.85 g/mol | |
| Melting Point | 206-211 °C | |
| Specific Rotation ([α]D) | -19° to -20° (c=3 in methanol) | |
| HPLC (Purity) | ||
| Column | C18 (L1 packing) | |
| Mobile Phase | Sodium 1-heptanesulfonate buffer/Methanol | |
| Detection | UV at 254 nm | |
| Chiral HPLC (Enantiomeric Purity) | ||
| Column | Chiralcel OD-H | |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (95:5:0.1) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 220 nm | |
| Spectroscopy | ||
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks for aromatic, aliphatic, and tert-butyl protons | |
| ¹³C NMR (DMSO-d₆, δ ppm) | Characteristic peaks for all carbon atoms | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 292.2 (for free base) |
Mechanism of Action and Signaling Pathway
(S)-bunolol hydrochloride is a non-selective β-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. The primary therapeutic effect in glaucoma is the reduction of intraocular pressure, which is believed to be achieved by decreasing the production of aqueous humor.
The β-adrenergic signaling pathway is a classic G-protein coupled receptor (GPCR) cascade:
-
Ligand Binding: Endogenous catecholamines (epinephrine and norepinephrine) bind to the β-adrenergic receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to a cellular response. In the ciliary body of the eye, this pathway is thought to stimulate aqueous humor production.
(S)-bunolol hydrochloride acts as a competitive antagonist at the β-adrenergic receptor, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling cascade and reducing aqueous humor production.
Visualizations
Synthesis Workflow
Caption: Synthetic route to (S)-Bunolol Hydrochloride.
Beta-Adrenergic Receptor Signaling Pathway
Caption: Mechanism of action of (S)-Bunolol HCl.
References
Levobunolol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levobunolol hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure (IOP) is primarily attributed to its ability to decrease the production of aqueous humor. This technical guide provides an in-depth overview of the chemical and physical properties of this compound hydrochloride, its mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ophthalmic pharmacology.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of the levo-isomer of bunolol.[1] It is a white to off-white crystalline powder.[2] The quantitative chemical and physical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride | [3][4] |
| Molecular Formula | C₁₇H₂₆ClNO₃ | [3] |
| Molecular Weight | 327.85 g/mol | |
| Melting Point | 209-211 °C | |
| Solubility | Water: > 300 mg/mL (at 25°C) Methanol: Soluble Ethanol: 24 mg/mL (at 25°C), slightly soluble | |
| pKa | Approximately 9.32 | |
| Appearance | Fine, white to off-white crystalline powder | |
| Odor | Odorless | |
| Taste | Bitter |
Mechanism of Action: Beta-Adrenergic Blockade
This compound hydrochloride is a non-cardioselective beta-adrenoceptor blocking agent, meaning it is equipotent at both beta-1 and beta-2 adrenergic receptors. Its primary therapeutic effect in the eye is the reduction of intraocular pressure. This is achieved through the blockade of beta-adrenergic receptors, predominantly beta-2 receptors, located on the ciliary epithelium of the eye.
The binding of catecholamines, such as epinephrine and norepinephrine, to these receptors normally stimulates the production of aqueous humor. By antagonizing these receptors, this compound hydrochloride effectively reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.
Signaling Pathway
The mechanism of action involves the G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates the simplified signaling pathway inhibited by this compound hydrochloride.
Caption: Beta-adrenergic receptor signaling pathway and its inhibition by this compound HCl.
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of this compound hydrochloride.
Determination of Melting Point
Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a medium rate until the temperature is about 20°C below the expected melting point (approximately 209-211°C).
-
Decrease the heating rate to approximately 1°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Determination of Solubility
Principle: Solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a vial containing a known volume of the solvent (e.g., distilled water, methanol, ethanol). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound hydrochloride in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.
-
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound hydrochloride in the specific solvent at the tested temperature.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
Procedure:
-
Solution Preparation: Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of purified water to prepare a solution of a specific concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration:
-
Begin stirring the solution.
-
Slowly add a standardized solution of NaOH from the burette in small, known increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at the point where half of the volume of titrant required to reach the equivalence point has been added is equal to the pKa of the compound.
-
Experimental Workflow for Efficacy Assessment
The following diagram outlines a typical experimental workflow for assessing the intraocular pressure-lowering efficacy of a beta-blocker like this compound hydrochloride in an animal model of glaucoma.
Caption: Workflow for evaluating the IOP-lowering effect of this compound HCl in an animal model.
References
In Vitro Binding Affinity of Levobunolol to Beta-1 and Beta-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Levobunolol to beta-1 (β1) and beta-2 (β2) adrenergic receptors. This compound is a non-selective beta-adrenergic antagonist used primarily in the management of glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect is achieved by blocking beta-2 receptors in the ciliary body, which reduces the production of aqueous humor and consequently lowers intraocular pressure.[1] Understanding its binding characteristics at both β1 and β2 receptors is crucial for a complete pharmacological profile.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound for β1 and β2 adrenergic receptors has been determined in various studies, typically through radioligand binding assays. The data consistently demonstrates that this compound is a potent, non-selective beta-blocker, exhibiting high affinity for both receptor subtypes.[4]
| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value (nM) | Reference |
| This compound | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 | |
| This compound | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 | |
| This compound | Beta-1 | Not Specified | Ki | 0.39 | |
| This compound | Beta-2 | Not Specified | Ki | 0.36 | |
| This compound | Beta-1 | Recombinant Human | pKi | 8.40 | |
| This compound | Beta-2 | Recombinant Human | pKi | 9.26 |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki value.
Experimental Protocols
The determination of the binding affinity of this compound to beta-adrenergic receptors is primarily achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions.
Membrane Preparation
A crucial first step is the preparation of cell membranes containing the target receptors. This can be from tissues endogenously expressing the receptors (e.g., guinea pig heart for β1, guinea pig lung for β2) or from cell lines recombinantly expressing human β1 and β2 receptors.
General Protocol for Tissue Membrane Preparation:
-
Homogenization: Tissues are minced and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove large debris.
-
Pelleting Membranes: The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.
-
Final Resuspension and Storage: The final pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.
Radioligand Displacement Assay
This assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the beta-adrenergic receptors in the prepared membranes.
Key Components:
-
Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors is used. Common choices include:
-
[³H]-CGP12177
-
[¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP)
-
[³H]-Dihydroalprenolol (DHA)
-
-
Competing Ligand: this compound at various concentrations.
-
Membrane Preparation: Containing either β1 or β2 adrenergic receptors.
-
Incubation Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4).
General Protocol:
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis: The data is analyzed to determine the IC50 value of this compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Signaling Pathway of Beta-Adrenergic Receptors
Caption: Beta-adrenergic receptor signaling pathway upon agonist and antagonist binding.
Experimental Workflow for Radioligand Displacement Assay
Caption: General workflow for a radioligand displacement assay.
References
- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [125I]-Iodocyanopindolol Binding. [bio-protocol.org]
- 4. Binding of the hydrophilic beta-adrenergic antagonist [3H]CGP-12177 to cardiac tissue slices: characterization and ontogenetic studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Levobunolol and its Active Metabolite, Dihydrolevobunolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levobunolol is a potent, non-selective β-adrenergic receptor antagonist utilized primarily in the topical treatment of glaucoma and ocular hypertension. Its therapeutic effect, the reduction of intraocular pressure (IOP), is principally mediated by decreasing the production of aqueous humor.[1] Following ocular administration, this compound is rapidly metabolized to dihydrothis compound, an active metabolite that exhibits a pharmacological potency equivalent to the parent compound.[2] This guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and metabolic profiles of this compound and dihydrothis compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Pharmacodynamics
Mechanism of Action
This compound and its active metabolite, dihydrothis compound, are non-cardioselective β-adrenergic antagonists, demonstrating equipotent affinity for both β1 and β2 receptors.[1][3] The primary site of action in the eye is the ciliary body, which is rich in β2-adrenergic receptors that regulate the production of aqueous humor. By blocking these receptors, this compound and dihydrothis compound inhibit the downstream signaling cascade, leading to a reduction in aqueous humor secretion and consequently, a decrease in intraocular pressure. This compound does not possess significant local anesthetic (membrane-stabilizing) properties or intrinsic sympathomimetic activity. The levo-enantiomer, this compound, is over 60 times more potent in its β-blocking activity than its dextro-isomer.
Receptor Binding Affinities
| Compound | Receptor | Species | Tissue | K_d (nmol/L) |
| This compound | β-adrenergic (non-selective) | Rat | Lung Homogenate | 0.8 (at 20°C) |
| This compound | β-adrenergic (non-selective) | Rat | Lung Homogenate | 2.1 (at 37°C) |
| Dihydrothis compound | β-adrenergic (non-selective) | Rat | Lung Homogenate | Similar to this compound |
Data compiled from publicly available scientific literature.
Signaling Pathway
The binding of this compound or dihydrothis compound to β-adrenergic receptors in the ciliary epithelium antagonizes the binding of endogenous catecholamines like epinephrine and norepinephrine. This blocks the activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP). The subsequent reduction in intracellular cAMP levels leads to decreased aqueous humor production.
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following topical administration to the eye, this compound rapidly penetrates the cornea and enters the aqueous humor. Systemic absorption also occurs. The onset of action in reducing IOP is within one hour, with the maximum effect observed between two and six hours. A significant reduction in IOP can be maintained for up to 24 hours.
The primary metabolic pathway for this compound is the reduction of its ketone moiety to form dihydrothis compound. This biotransformation is catalyzed by carbonyl reductases present in ocular tissues and the liver. Dihydrothis compound is an active metabolite with β-blocking activity equivalent to the parent drug. This compound and its metabolites are primarily excreted via the kidneys.
Pharmacokinetic Parameters
Human Pharmacokinetics (after ocular administration)
| Parameter | This compound (0.5% solution) | Dihydrothis compound |
| Plasma Concentration | 0.1 - 0.3 ng/mL | Data not available |
| Half-life (t½) | ~6 hours | ~7 hours |
Data is limited due to low systemic absorption from ocular administration.
Rabbit Pharmacokinetics (after a single topical dose)
| Parameter | This compound | Dihydrothis compound |
| Cmax (Aqueous Humor) | 4 µg/mL | Data not available |
| Tmax (Aqueous Humor) | 15 minutes | 45 minutes |
| Bioavailability (Ocular) | 2.5% | 4.7% (formed from this compound) |
| Bioavailability (Systemic) | 46% | 12% (formed from this compound) |
Data compiled from publicly available scientific literature.
Metabolic Pathway
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound and dihydrothis compound for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Human recombinant cells expressing either β1 or β2-adrenergic receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or dihydrothis compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Aqueous Humor Dynamics
Objective: To evaluate the effect of this compound and dihydrothis compound on aqueous humor formation.
Methodology (Fluorophotometry):
-
Animal Model: New Zealand white rabbits are commonly used.
-
Baseline Measurement: A fluorescent tracer (e.g., sodium fluorescein) is administered topically to the cornea. After a set period, the concentration of fluorescein in the anterior chamber is measured using a scanning ocular fluorophotometer.
-
Drug Administration: A solution of this compound or dihydrothis compound is administered topically to one eye, with the contralateral eye serving as a control.
-
Post-Treatment Measurement: The fluorescein tracer is administered again, and the rate of its disappearance from the anterior chamber is measured over time.
-
Data Analysis: The rate of aqueous humor flow is calculated based on the dilution of the fluorescent tracer. A decrease in the rate of fluorescein clearance in the treated eye compared to the control indicates a reduction in aqueous humor formation.
Conclusion
This compound is a well-established, non-selective β-adrenergic antagonist that effectively lowers intraocular pressure. Its pharmacological activity is shared by its principal and equipotent metabolite, dihydrothis compound. The primary mechanism of action involves the blockade of β-adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production. While comprehensive human pharmacokinetic and receptor binding data following ocular administration are limited in the public domain, the available information underscores its clinical efficacy and provides a solid foundation for further research and development in the field of ophthalmic therapeutics.
References
An In-depth Technical Guide to the Degradation Pathways and Byproduct Identification of Levobunolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levobunolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and ocular hypertension. Ensuring its stability, efficacy, and safety throughout its lifecycle necessitates a comprehensive understanding of its degradation pathways and the identification of potential byproducts. This technical guide provides a detailed exploration of the known metabolic degradation of this compound and proposes potential degradation pathways under forced stress conditions, including hydrolysis, oxidation, and photolysis, based on its chemical structure and studies of analogous compounds. Furthermore, this document outlines detailed experimental protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method. All quantitative data from cited studies are summarized in structured tables, and logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.
Introduction
This compound hydrochloride is the levo-isomer of bunolol and is chemically described as (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride.[1] Its efficacy in reducing intraocular pressure is well-established.[2] However, like all pharmaceutical compounds, this compound is susceptible to degradation, which can be initiated by various factors such as pH, temperature, light, and oxidizing agents. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough investigation of its degradation profile is a critical component of drug development and quality control.
Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance.[3][4] These studies help in developing and validating stability-indicating analytical methods, elucidating degradation mechanisms, and establishing the intrinsic stability of the molecule.[4] This guide synthesizes the available information on this compound's metabolism and provides a predictive overview of its behavior under forced degradation conditions.
Metabolic Degradation of this compound
The primary metabolic pathway of this compound in ocular and hepatic tissues is the reduction of its ketone group to form the active metabolite, dihydrothis compound. This biotransformation is a significant aspect of this compound's pharmacology as dihydrothis compound is equipotent to the parent drug.
A comprehensive in vitro study identified sixteen metabolites of this compound in rat, rabbit, and human ocular and liver S9 fractions. Notably, eleven of these metabolites had not been previously reported, and six were identified as novel human ocular metabolites. This research highlights that this compound metabolism can occur via non-cytochrome P450 pathways, including the formation of a direct acetyl conjugate.
Identified Metabolic Byproducts
The following table summarizes the key metabolic byproducts of this compound identified in in-vitro studies.
| Metabolite ID | Proposed Biotransformation | Species/Tissue | Reference |
| Dihydrothis compound | Reduction of ketone | Human, Rabbit, Rat / Ocular, Liver | |
| Acetyl conjugate | Direct acetylation | Human, Rabbit, Rat / Ocular, Liver | |
| Multiple Metabolites | Various (Oxidation, etc.) | Human, Rabbit, Rat / Ocular, Liver |
Proposed Forced Degradation Pathways of this compound
While specific studies on the forced degradation of this compound are not extensively available in the public domain, its chemical structure allows for the prediction of its degradation under various stress conditions. This compound possesses several functional groups susceptible to degradation: a secondary alcohol, a secondary amine, an ether linkage, and a ketone within a tetralone ring system.
Caption: Proposed major degradation pathways for this compound.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under acidic and basic conditions, the ether linkage in the phenoxypropanolamine side chain of this compound is a likely site for hydrolysis. This would lead to the cleavage of the side chain from the tetralone ring system.
Potential Byproducts:
-
5-hydroxy-3,4-dihydronaphthalen-1(2H)-one
-
1-(tert-butylamino)-3-chloropropane-2-ol (under acidic conditions with HCl) or 1-(tert-butylamino)propane-2,3-diol (under aqueous conditions)
Oxidative Degradation
The secondary amine and the secondary alcohol in the side chain are susceptible to oxidation.
Potential Byproducts:
-
N-oxide derivative: Oxidation of the tertiary amine.
-
N-dealkylation products: Cleavage of the tert-butyl group.
-
Oxidation of the secondary alcohol: Formation of a ketone.
Photolytic Degradation
The naphthalenone chromophore in this compound suggests a susceptibility to photodegradation. Studies on propranolol, which also contains a naphthalene ring system, have shown that photodegradation can lead to the formation of various products, including cleavage of the side chain and modifications to the aromatic ring.
Potential Byproducts:
-
Products resulting from N-dealkylation.
-
Products from the cleavage of the ether bond.
-
Further degradation products of the tetralone ring.
Thermal Degradation
Thermal stress is expected to accelerate the hydrolytic and oxidative degradation pathways. The specific byproducts would likely be similar to those formed under those respective conditions, but potentially in different proportions.
Experimental Protocols for Forced Degradation Studies
The following protocols are proposed for conducting forced degradation studies on this compound based on general ICH guidelines.
Caption: General workflow for forced degradation studies.
General Preparations
-
Drug Substance Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Control Sample: A solution of this compound hydrochloride stored at 5°C in the dark.
-
Blank Solutions: Subject the solvent without the drug substance to the same stress conditions.
Acid Hydrolysis
-
To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
Base Hydrolysis
-
To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
Oxidative Degradation
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration suitable for analysis.
Thermal Degradation
-
Transfer the solid drug substance to a thermostable container.
-
Expose the solid to a dry heat of 80°C for 48 hours.
-
For solution state, incubate the stock solution at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid or dilute the stressed solution for analysis.
Photolytic Degradation
-
Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare a solution of the photo-stressed solid or dilute the stressed solution for analysis.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying this compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.
References
Solubility Profile of Levobunolol in Ophthalmic Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Levobunolol, a non-selective beta-blocker widely used in ophthalmic formulations for the management of glaucoma and ocular hypertension. Understanding the solubility of this compound is critical for optimizing drug delivery, enhancing bioavailability, and ensuring the stability and efficacy of ophthalmic preparations.
Quantitative Solubility Data of this compound
This compound is commercially available as its hydrochloride salt, this compound HCl, which exhibits significantly higher aqueous solubility compared to its free base form. This high solubility is a key factor in its formulation as aqueous eye drops.
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Citation |
| Distilled Water | 25 | > 300 | [1] |
| Absolute Ethanol | 25 | 24 | [1] |
| Methanol | Not Specified | Soluble | [2] |
| DMSO | Not Specified | ≥ 62.5 | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 |
This compound in Ophthalmic Formulations
Commercial ophthalmic solutions of this compound HCl are typically formulated at concentrations of 0.25% and 0.5%. These formulations contain a variety of excipients to ensure sterility, stability, and optimal drug delivery.
Table 2: Typical Composition of a Commercial this compound HCl Ophthalmic Solution (0.5%)
| Component | Purpose | Typical Concentration | Citation |
| This compound Hydrochloride | Active Pharmaceutical Ingredient | 5 mg/mL (0.5%) | |
| Benzalkonium Chloride | Preservative | 0.004% | |
| Polyvinyl Alcohol | Viscosity Enhancer | 1.4% | |
| Edetate Disodium | Chelating Agent | Varies | |
| Sodium Metabisulfite | Antioxidant | Varies | |
| Dibasic Sodium Phosphate | Buffering Agent | Varies | |
| Monobasic Potassium Phosphate | Buffering Agent | Varies | |
| Sodium Chloride | Tonicity Adjusting Agent | Varies | |
| Hydrochloric Acid / Sodium Hydroxide | pH Adjustment | As needed | |
| Purified Water | Vehicle | q.s. |
The pH of these formulations is typically adjusted to a range of 5.5 to 7.5 to ensure both drug stability and patient comfort upon instillation. The ocular absorption of this compound is known to be pH-dependent.
Experimental Protocols for Solubility Studies
Accurate determination of this compound's solubility in various formulations is crucial for development and quality control. The following are detailed methodologies for key solubility experiments.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Solvent Systems: Prepare a series of desired ophthalmic formulations with varying concentrations of excipients (e.g., polymers, surfactants, cyclodextrins) in a suitable buffer (e.g., phosphate buffer saline, simulated tear fluid).
-
Addition of Excess Drug: Add an excess amount of this compound HCl powder to a known volume of each solvent system in sealed containers (e.g., glass vials).
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.
-
Quantification: Dilute the filtered solution as necessary and quantify the concentration of dissolved this compound HCl using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
Phase Solubility Studies with Cyclodextrins
Phase solubility studies, as described by Higuchi and Connors, are employed to investigate the interaction between a drug and a complexing agent, such as a cyclodextrin, and to determine the stability constant of the resulting complex.
Protocol:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the desired cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, Sulfobutyl Ether-β-Cyclodextrin).
-
Addition of Excess Drug: Add an excess amount of this compound HCl to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Analysis: Filter the suspensions and determine the total concentration of dissolved this compound HCl in each sample using a suitable analytical method.
-
Data Analysis: Plot the total molar concentration of dissolved this compound HCl against the molar concentration of the cyclodextrin. The type of phase solubility diagram (e.g., AL, AP, BS) provides information about the stoichiometry and solubility of the inclusion complex. For a 1:1 complex exhibiting an AL type diagram, the stability constant (Ks) can be calculated from the slope of the linear portion of the graph and the intrinsic solubility of the drug (S0) using the following equation:
Ks = slope / [S0 * (1 - slope)]
Analytical Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of this compound HCl in solubility studies.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound HCl of known concentrations in the same solvent system used for the solubility study.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound HCl across a range of UV wavelengths to determine the λmax.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the appropriately diluted samples from the solubility experiments at the same λmax.
-
Concentration Determination: Determine the concentration of this compound HCl in the samples by interpolating their absorbance values on the calibration curve.
Visualization of Experimental Workflows and Mechanisms
Experimental Workflow for Solubility Determination
References
Levobunolol for Glaucoma: A Technical Guide on its Historical Development and Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of the historical development, discovery, and clinical validation of Levobunolol for the treatment of glaucoma and ocular hypertension. We trace its origins from the broader discovery of beta-adrenergic antagonists for intraocular pressure (IOP) reduction to its specific chemical synthesis and pharmacological characterization. The document details the mechanism of action, summarizes pivotal preclinical and clinical trial data, and provides methodologies for key experiments. Through structured data tables and detailed diagrams, this guide serves as a comprehensive resource for professionals in the field of ophthalmic drug development.
Introduction: The Advent of a New Beta-Blocker
This compound is a non-selective beta-adrenergic receptor antagonist used topically to manage ocular hypertension and open-angle glaucoma.[1][2] Its development was a significant step in ophthalmic pharmacology, offering a potent and long-acting alternative to timolol, the first beta-blocker widely adopted for glaucoma treatment.[3][4] Chemically, this compound is the levo-isomer of bunolol, a configuration that is approximately 60 times more potent in its beta-blocking activity than its dextro-isomer counterpart. This guide explores the scientific journey of this compound, from its chemical synthesis to its establishment as a cornerstone in glaucoma therapy.
Historical Context: The Era of Beta-Blockers in Glaucoma
The therapeutic potential of beta-blockers for lowering intraocular pressure (IOP) was first discovered serendipitously in 1967, when oral propranolol administered for systemic hypertension was observed to also reduce IOP in glaucoma patients. However, early topical beta-blockers faced challenges with corneal toxicity and decreased tear production. The landscape changed dramatically with the introduction of timolol in 1978, which proved to be both effective and well-tolerated, establishing beta-blockers as a primary treatment modality for glaucoma. This breakthrough paved the way for the development of new beta-adrenergic antagonists, including this compound, with goals of enhancing efficacy, duration of action, and patient safety.
Discovery and Chemical Synthesis
This compound hydrochloride is the hydrochloride salt of the (S)-enantiomer of 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one. Its development focused on isolating the more pharmacologically active levo-isomer. Modern synthesis methods have been optimized to improve yield and optical purity.
Experimental Protocol: Chemical Synthesis of this compound Hydrochloride
A contemporary and efficient method for preparing this compound hydrochloride involves a highly regioselective substitution reaction followed by acidification. This approach avoids significant side reactions and enhances both yield and optical purity.
Materials:
-
S-1-tert-butyl-epoxy methylamine
-
5-hydroxy-1-tetralone
-
Appropriate solvent (e.g., an alcohol)
-
Acidifying agent (e.g., a solution of hydrogen chloride in ethanol)
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-hydroxy-1-tetralone in the chosen solvent.
-
Substitution Reaction: Add S-1-tert-butyl-epoxy methylamine to the solution. The mixture is then heated under reflux to facilitate the substitution reaction, forming the intermediate product, S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone.
-
Monitoring: The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product may be purified using column chromatography if necessary.
-
Acidification: The purified intermediate is dissolved in a suitable solvent (e.g., ethanol). The solution of hydrogen chloride in ethanol is then added to the mixture to precipitate the hydrochloride salt.
-
Final Product: The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. This method has been reported to achieve a yield of 87.3% and an enantiomeric excess (ee) value of over 99%.
References
Molecular Modeling of Levobunolol's Interaction with Beta-Adrenergic Receptors: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Levobunolol is a non-selective beta-adrenergic antagonist utilized in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic effect stems from its interaction with beta-1 (β1) and beta-2 (β2) adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production.[3] Understanding the molecular intricacies of this drug-receptor interaction is paramount for the rational design of new, more selective therapeutic agents. This technical guide provides an in-depth overview of the computational and experimental methodologies used to model and validate the binding of this compound to β-adrenergic receptors. It outlines detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, alongside experimental validation techniques such as radioligand binding assays and site-directed mutagenesis.
Introduction to Beta-Adrenergic Receptors and this compound
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[4] They are classified into three main subtypes: β1, β2, and β3. The β1 and β2 subtypes are the primary targets for beta-blocker drugs. β1-receptors are predominantly found in the heart, kidneys, and fat cells, while β2-receptors are prevalent in the smooth muscle of the bronchioles, vasculature, and in the ciliary body of the eye.
This compound is a potent, non-selective beta-blocker, demonstrating nearly equal binding affinity for both β1 and β2 receptors. This non-selectivity is the basis for its therapeutic action in the eye (β2) and also for its potential systemic side effects, such as bradycardia (β1) and bronchoconstriction (β2). The levo-isomer of bunolol is used clinically as it is significantly more potent in its beta-blocking activity than its dextro counterpart. Molecular modeling provides a powerful computational lens to examine the structural basis of this interaction at an atomic level.
The Beta-Adrenergic Signaling Pathway
Upon binding of an agonist like epinephrine, β-adrenergic receptors undergo a conformational change, activating a coupled heterotrimeric G-protein (specifically Gs). This initiates a downstream signaling cascade, as illustrated below. This compound, as an antagonist, binds to the receptor but does not induce this conformational change, thereby blocking the signaling pathway.
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
Quantitative Analysis of this compound-Receptor Interaction
The affinity of a ligand for its receptor is a critical quantitative measure. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Experimental Binding Affinities of this compound
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/System | Reference |
|---|---|---|---|---|---|
| Beta-1 (β1) | This compound | Ki | 0.39 | Rabbit | |
| Beta-2 (β2) | This compound | Ki | 0.36 | Rabbit | |
| Beta-Adrenoceptors | This compound | Kd | 0.80 | Rat Lung (20°C) |
| Beta-Adrenoceptors | this compound | Kd | 2.10 | Rat Lung (37°C) | |
Table 2: Illustrative Molecular Docking Results (Note: The following data are representative examples of typical docking outputs and are not from a specific published study on this compound, as such data was not available in the searched literature.)
| Receptor Model | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
|---|---|---|---|---|
| Human β1-AR | This compound | -9.8 | Asp121, Asn329 | Hydrogen Bond, Ionic |
| (Homology Model) | Val122, Phe308 | Hydrophobic | ||
| Human β2-AR | This compound | -10.2 | Asp113, Ser204, Ser207 | Hydrogen Bond, Ionic |
| (Crystal Structure) | | | Val114, Phe290 | Hydrophobic |
Computational Modeling Protocols
A typical computational workflow for investigating drug-receptor interactions involves a multi-step process from receptor structure prediction to simulating the dynamic behavior of the complex.
Caption: A generalized workflow for the molecular modeling of a drug-receptor interaction.
Protocol for Homology Modeling of a Beta-Adrenergic Receptor
When an experimental structure (e.g., from X-ray crystallography) is unavailable, a computational model can be built using a related protein structure as a template.
-
Template Selection:
-
Obtain the amino acid sequence of the target receptor (e.g., human β1-AR) from a database like UniProt.
-
Use a tool like BLAST to search the Protein Data Bank (PDB) for suitable template structures with high sequence identity. For β-receptors, crystal structures of other GPCRs, such as the human β2-AR or turkey β1-AR, are excellent templates.
-
-
Sequence Alignment:
-
Perform a sequence alignment of the target and template sequences using a tool like ClustalW. Manually refine the alignment, especially in the transmembrane helical regions, to ensure conserved motifs are correctly aligned.
-
-
Model Building:
-
Use software like MODELLER or YASARA to generate 3D coordinates for the target protein based on the template's structure and the sequence alignment. The program constructs the model by satisfying spatial restraints derived from the alignment.
-
-
Loop Modeling:
-
Regions with low sequence identity to the template, particularly the extracellular and intracellular loops, are often poorly modeled. These regions can be refined using ab initio loop modeling algorithms available in the modeling software.
-
-
Model Refinement and Validation:
-
Minimize the energy of the generated model using force fields like AMBER or CHARMM to relieve any steric clashes.
-
Validate the stereochemical quality of the final model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D to ensure it has realistic protein geometry.
-
Protocol for Molecular Docking of this compound
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor.
-
Receptor Preparation:
-
Start with a high-quality receptor structure (either experimental or a validated homology model).
-
Using software like AutoDock Tools or UCSF Chimera, remove water molecules, add polar hydrogen atoms, and assign partial charges (e.g., Gasteiger charges) to the receptor atoms.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem or sketch it using a molecular editor.
-
Perform energy minimization using a suitable force field.
-
Define the rotatable bonds and assign partial charges to the ligand atoms.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D grid box that encompasses the known or predicted binding site of the receptor. The size of the box should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will systematically explore different conformations of the ligand within the grid box.
-
The program scores each pose based on a scoring function that estimates the binding free energy. It generates multiple possible binding modes ranked by their scores.
-
-
Analysis of Results:
-
Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most probable.
-
Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.
-
Protocol for Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the this compound-receptor complex over time, accounting for the flexibility of both molecules.
-
System Setup:
-
Use the best-ranked docked complex from the previous step as the starting structure.
-
Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an explicit water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system and achieve physiological concentration.
-
-
Parameterization:
-
Assign force field parameters to all atoms in the system. Standard force fields like CHARMM or AMBER are used for the protein, lipids, and water, while specific parameters for the ligand (this compound) may need to be generated.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure (e.g., 1 bar) while applying restraints to the protein and ligand, which are slowly released. This allows the solvent and lipids to relax around the complex.
-
-
Production Run:
-
Run the simulation without restraints for a significant period (typically hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Investigate the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.
-
Experimental Validation Protocols
Computational models generate hypotheses about ligand binding. These hypotheses must be tested and validated through wet-lab experiments.
Protocol for Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring how it competes with a known radiolabeled ligand for binding to the receptor.
-
Preparation of Materials:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the target β-adrenergic receptors.
-
Radioligand: Choose a suitable radiolabeled antagonist with high affinity for β-receptors (e.g., [3H]-Dihydroalprenolol).
-
Competitor Ligand: Prepare a series of dilutions of unlabeled this compound.
-
-
Incubation:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in an appropriate assay buffer.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand to saturate all specific sites).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the membranes (with bound radioligand) from the buffer containing the free radioligand. This is typically done by rapid vacuum filtration through glass fiber filters.
-
-
Quantification:
-
Wash the filters to remove any remaining free radioligand.
-
Measure the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration of this compound.
-
Plot the specific binding as a function of the log of the competitor concentration. This will generate a sigmoidal competition curve.
-
Use non-linear regression to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.
-
Protocol for Site-Directed Mutagenesis (SDM)
SDM is used to validate the importance of specific amino acid residues predicted by docking to be involved in ligand binding.
-
Hypothesis and Mutant Design:
-
Based on the molecular docking model, identify key amino acid residues hypothesized to interact with this compound.
-
Design mutations to test these hypotheses. A common strategy is to mutate the residue to an Alanine ("Alanine scanning"), which removes the side chain's functionality without drastically altering the backbone structure.
-
-
Mutagenesis:
-
Use a commercial kit (e.g., QuikChange Site-Directed Mutagenesis Kit) to introduce the desired point mutation into the plasmid DNA encoding the receptor. This involves using primers containing the mutated sequence in a PCR reaction.
-
-
Expression of Mutant Receptor:
-
Transfect a suitable cell line (e.g., HEK293 or CHO cells) with the mutated plasmid to express the mutant receptor protein.
-
Confirm the expression and proper membrane localization of the mutant receptor, for example, by using a tagged receptor and Western blotting or immunofluorescence.
-
-
Functional Characterization:
-
Perform radioligand binding assays (as described in 5.1) on cells expressing the mutant receptor.
-
Compare the binding affinity (Ki) of this compound for the mutant receptor to that of the wild-type (non-mutated) receptor.
-
-
Interpretation:
-
A significant increase in the Ki value (decrease in affinity) for the mutant receptor compared to the wild-type suggests that the mutated residue plays a critical role in binding this compound.
-
Little to no change in affinity suggests the residue is not essential for the interaction.
-
Conclusion
The integration of computational molecular modeling with experimental validation provides a robust framework for elucidating the specific interactions between this compound and its target beta-adrenergic receptors. Homology modeling and molecular docking offer predictive insights into the binding pose and key interacting residues, while molecular dynamics simulations reveal the stability and dynamic nature of this interaction. These computational hypotheses can then be rigorously tested using quantitative binding assays and site-directed mutagenesis. This synergistic approach not only deepens our fundamental understanding of beta-blocker pharmacology but also paves the way for the structure-based design of next-generation therapeutics with improved efficacy and subtype selectivity.
References
Methodological & Application
Application Note: Quantification of Levobunolol in Aqueous Humor using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobunolol is a non-selective beta-adrenergic receptor antagonist used topically to treat glaucoma and ocular hypertension by reducing intraocular pressure.[1] It achieves this by decreasing the production of aqueous humor.[1] Accurate quantification of this compound in aqueous humor is crucial for pharmacokinetic studies, dose-response relationship assessments, and the development of new ophthalmic formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in aqueous humor samples. The described protocol is tailored for reliability and sensitivity, essential for bioanalytical studies in drug development.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from endogenous components in the aqueous humor matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by a UV detector at a wavelength optimized for this compound's absorbance. Sample preparation involves a straightforward protein precipitation step to ensure a clean extract for analysis.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water
-
Blank aqueous humor (from a suitable animal model or human source)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Phosphate Buffer): Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of acetonitrile and this phosphate buffer, typically in a ratio between 40:60 and 70:30 (v/v). The optimal ratio should be determined during method development to achieve good resolution and peak shape.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).
Sample Preparation
-
To a 100 µL aliquot of aqueous humor sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| UV Detection Wavelength | 225 nm |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank aqueous humor chromatograms.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-and-recovery experiments at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data for the validation of this HPLC-UV method for this compound in aqueous humor are summarized in the tables below. These values are based on typical performance for similar beta-blockers in ocular matrices.[2][3][4]
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 20 | > 0.999 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 0.5 | 98.5 | < 5 | < 7 |
| 5.0 | 101.2 | < 3 | < 5 |
| 15.0 | 99.8 | < 3 | < 4 |
Table 3: Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.03 |
| Limit of Quantification (LOQ) | ~0.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in aqueous humor. The simple sample preparation procedure and the robustness of the chromatographic separation make this method suitable for routine use in pharmacokinetic and other bioanalytical studies in the field of ophthalmology and drug development. Proper method validation is essential before its implementation in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of betaxolol in human aqueous humour by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factorial design-assisted reverse phase HPLC–UV approach for the concurrent estimation of cetirizine and azelastine in aqueous humor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Validated Spectrophotometric Method for the Assay of Levobunolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levobunolol is a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations to ensure its quality, safety, and efficacy. This document details a simple, sensitive, and validated UV-Visible spectrophotometric method for the assay of this compound. The method is based on the charge transfer reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which results in a colored complex that can be quantified spectrophotometrically.[1][2] This method is demonstrated to be accurate, precise, and reproducible for the routine analysis of this compound.[1][2]
Quantitative Data Summary
The following tables summarize the validation parameters for the spectrophotometric assay of this compound. The data is compiled from published research and validated according to ICH guidelines.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 470 nm |
| Linearity Range | 50 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity | 8.166 x 10³ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.040 µg cm⁻² |
Table 2: Accuracy (Recovery Study)
| Amount of Drug Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50 | - | - |
| 100 | - | - |
| 150 | - | - |
| Note: Specific recovery data was not available in the provided search results. However, the method is reported to have good accuracy and reproducibility, with recovery studies performed to confirm this. |
Table 3: Precision
| Precision | % RSD |
| Intraday | < 2% |
| Interday | < 2% |
| Note: While the source material indicates low relative standard deviation values suggesting good reproducibility, specific %RSD values for intraday and interday precision were not provided. |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | - |
| Note: Specific values for LOD and LOQ were not detailed in the primary source documents. |
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer is required.
-
Chemicals and Reagents:
-
This compound (pure standard)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Double distilled water
-
2. Preparation of Reagents
-
This compound Stock Solution (1 mg/mL): Accurately weigh 50 mg of pure this compound and dissolve it in 50 mL of methanol in a volumetric flask.
-
This compound Working Standard Solution (100 µg/mL): Dilute the stock solution with methanol to obtain a final concentration of 100 µg/mL.
-
DDQ Reagent (0.1% w/v): Dissolve 100 mg of DDQ in 100 mL of methanol.
3. Determination of Wavelength of Maximum Absorbance (λmax)
-
Transfer 1.0 mL of the this compound working standard solution (100 µg/mL) into a 10 mL standard flask.
-
Add 1.0 mL of the DDQ reagent to the flask. An orange-colored solution will form.
-
Bring the final volume to 10 mL with chloroform.
-
Mix the solution well and allow it to stand for 5 minutes for the reaction to complete.
-
Scan the solution in the spectrophotometer against a reagent blank (prepared similarly but without the drug solution) to determine the wavelength of maximum absorbance (λmax). The λmax for the this compound-DDQ complex is 470 nm.
4. Preparation of Calibration Curve
-
Prepare a series of standard solutions of this compound in the concentration range of 50 to 250 µg/mL.
-
To each standard solution, add 1.0 mL of the DDQ reagent.
-
Allow the reaction to proceed for 5 minutes.
-
Measure the absorbance of the resulting orange-colored solution at 470 nm against a reagent blank.
-
Plot a calibration graph of absorbance versus the concentration of this compound. The method obeys Beer's law within this concentration range.
5. Assay of this compound in Tablet Dosage Form
-
Weigh and finely powder a sufficient number of this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Dissolve the powder in chloroform, make up the volume to 50 mL with chloroform, and filter the solution.
-
Wash the residue with chloroform.
-
From the filtrate, prepare a sample solution of a suitable concentration within the linearity range.
-
To the sample solution, add 1.0 mL of the DDQ reagent and allow it to stand for 5 minutes.
-
Measure the absorbance of the solution at 470 nm against a reagent blank.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
References
Application Notes and Protocols for In Situ Gel Formulation of Levobunolol for Extended Ocular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing an in situ gelling formulation of Levobunolol Hydrochloride for extended ocular drug delivery. The aim of such a formulation is to increase the precorneal residence time of the drug, leading to controlled release, reduced frequency of administration, and enhanced therapeutic efficacy in the treatment of glaucoma.[1][2]
Introduction to this compound and In Situ Gels
This compound is a non-cardioselective β-adrenoceptor blocking agent effective in reducing intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension.[1][2] Conventional ophthalmic solutions often have low bioavailability due to rapid nasolacrimal drainage and high tear turnover. In situ gelling systems offer a promising alternative by undergoing a sol-to-gel transition upon instillation into the eye, triggered by physiological conditions such as pH, temperature, or ions. This gel matrix provides a sustained release of the drug, improving its therapeutic effect.
The primary mechanism of this compound's ocular hypotensive action is most likely a decrease in aqueous humor production. By extending its contact time with the ocular surface, an in situ gel formulation can lead to a more consistent and prolonged reduction in IOP.
Signaling Pathway of this compound in Glaucoma
This compound, as a non-selective beta-adrenergic antagonist, primarily exerts its effect by blocking beta-receptors in the ciliary body of the eye. This blockage leads to a reduction in the production of aqueous humor, the fluid that fills the front part of the eye. The subsequent decrease in aqueous humor volume results in a lowering of intraocular pressure, a key factor in the management of glaucoma.
Caption: Mechanism of this compound in reducing intraocular pressure.
Formulation Development of a pH-Triggered In Situ Gel
This section outlines the materials and a general protocol for preparing a pH-triggered in situ gel of this compound HCl. The formulation utilizes a combination of Carbopol-940 as a pH-sensitive polymer and Hydroxypropyl Methylcellulose (HPMC) as a viscosity-enhancing agent.
Materials and Equipment
| Material/Equipment | Supplier/Grade |
| This compound Hydrochloride | Pharmaceutical Grade |
| Carbopol-940 | Pharmaceutical Grade |
| HPMC E4M / HPMC E50LV | Pharmaceutical Grade |
| Benzalkonium Chloride | Preservative Grade |
| Sodium Hydroxide / Hydrochloric Acid | Analytical Grade (for pH adjustment) |
| Purified Water | USP Grade |
| Magnetic Stirrer with Hot Plate | --- |
| pH Meter | --- |
| Analytical Balance | --- |
| Volumetric Flasks and Beakers | --- |
| Autoclave / Sterile Filtration Unit | --- |
Experimental Protocol: Formulation Preparation
The following protocol is a general guideline. Researchers should optimize polymer concentrations based on desired gelling capacity, viscosity, and drug release profile.
Caption: Workflow for preparing a pH-triggered this compound in situ gel.
Detailed Steps:
-
Polymer Dispersion: Slowly sprinkle the required amount of Carbopol-940 and HPMC into a beaker containing a measured volume of purified water while stirring continuously with a magnetic stirrer. Avoid clump formation.
-
Hydration: Cover the beaker and allow the polymers to hydrate completely. This may take several hours or overnight.
-
Drug Solution Preparation: In a separate beaker, dissolve this compound HCl and a suitable preservative (e.g., benzalkonium chloride) in a small amount of purified water.
-
Mixing: Gently add the drug solution to the hydrated polymer dispersion with constant, slow stirring to ensure a uniform mixture.
-
Volume Adjustment: Add purified water to reach the final desired volume and mix until homogeneous.
-
pH Adjustment: Measure the pH of the formulation. The initial pH will be acidic due to Carbopol-940. Adjust the pH to a range of 4.5-5.5 using a dilute solution of sodium hydroxide or hydrochloric acid. This ensures the formulation remains a solution but will gel upon instillation into the eye (tear fluid pH is ~7.4).
-
Sterilization: Sterilize the final formulation using an appropriate method, such as autoclaving or filtration through a 0.22 µm membrane filter.
Characterization of the In Situ Gel Formulation
Thorough characterization is essential to ensure the safety, efficacy, and stability of the formulation.
Data Presentation: Formulation and Physicochemical Properties
The following tables summarize typical data obtained from the characterization of optimized this compound HCl in situ gel formulations.
Table 1: Composition of Optimized Formulations
| Formulation Code | This compound HCl (% w/v) | Carbopol-940 (% w/v) | HPMC E4M (% w/v) | HPMC E50LV (% w/v) |
| F11 | 0.5 | 0.3 | - | 1.5 |
| F15 | 0.5 | 0.4 | - | 1.5 |
| F21 | 0.5 | 0.2 | 0.4 | - |
| F24 | 0.5 | 0.3 | 0.4 | - |
Data compiled from a study by Pandey et al.
Table 2: Physicochemical Evaluation of Optimized Formulations
| Formulation Code | Visual Appearance | Clarity | pH | Drug Content (%) | Gelling Strength |
| F11 | Colorless | Transparent | 4.97 - 5.01 | 99.38 - 99.71 | Satisfactory |
| F15 | Colorless | Transparent | 4.97 - 5.01 | 99.38 - 99.71 | Satisfactory |
| F21 | Colorless | Transparent | 4.97 - 5.01 | 99.38 - 99.71 | Satisfactory |
| F24 | Colorless | Transparent | 4.97 - 5.01 | 99.38 - 99.71 | Satisfactory |
Data indicates that all formulations were clear and had a pH suitable for instillation, with high drug content uniformity.
Table 3: In Vitro Drug Release of Optimized Formulations
| Formulation Code | Cumulative Drug Release after 480 minutes (%) |
| F11 | < 90% |
| F15 | < 90% |
| F21 | 95.55 |
| F24 | 90.00 |
Formulations containing HPMC E4M (F21 and F24) demonstrated a more controlled and complete drug release over 8 hours compared to those with HPMC E50LV.
Experimental Protocols for Characterization
-
Protocol: Visually inspect the prepared formulations against a black and white background to check for any particulate matter and to assess their color and clarity.
-
Protocol: Calibrate a digital pH meter using standard buffer solutions (pH 4 and 7). Measure the pH of the in situ gel formulation at room temperature. The pH should be in a range that is comfortable for the eye and allows for pH-triggered gelling (typically 4.5-6.0).
-
Protocol:
-
Accurately weigh or measure a specific amount of the formulation.
-
Dilute it with a suitable solvent (e.g., simulated tear fluid) to a concentration within the linear range of the analytical method.
-
Analyze the drug concentration using a validated UV-Visible spectrophotometer at the λmax of this compound HCl or an HPLC method.
-
Calculate the drug content as a percentage of the labeled amount.
-
-
Protocol:
-
Place a drop of the formulation in a vial containing 2 mL of simulated tear fluid (pH 7.4), freshly prepared and equilibrated at 37°C.
-
Visually assess the formation of the gel and note the time it takes for gelation to occur.
-
The stiffness and the time the gel remains intact can be recorded.
-
-
Protocol:
-
Use a viscometer (e.g., Brookfield or cone and plate viscometer) to measure the viscosity of the formulation in both its sol (at formulation pH) and gel (at simulated tear fluid pH 7.4) states.
-
Measure viscosity at different shear rates to determine the rheological behavior (e.g., Newtonian, pseudoplastic). Pseudoplastic (shear-thinning) behavior is desirable for ophthalmic formulations to minimize irritation during blinking.
-
-
Protocol:
-
Use a Franz diffusion cell or a similar apparatus.
-
Place a known quantity of the in situ gel formulation in the donor compartment.
-
The receptor compartment should be filled with simulated tear fluid and maintained at 37°C.
-
A semi-permeable membrane (e.g., dialysis membrane) separates the two compartments.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
-
Caption: Experimental workflow for in vitro drug release studies.
-
Protocol: Ocular irritation studies are crucial for any new ophthalmic formulation. The Draize eye test, performed on animal models (e.g., rabbits), is a common method. The formulation is instilled into the eye, and the cornea, iris, and conjunctiva are observed for any signs of redness, swelling, or discharge at specific time points. Formulations should be non-irritating.
Conclusion
The development of an in situ gelling formulation for this compound presents a significant advancement in ocular drug delivery for glaucoma management. By utilizing pH-sensitive polymers like Carbopol-940 in combination with viscosity modifiers such as HPMC, it is possible to create a stable and effective system that enhances drug bioavailability through extended precorneal residence time and controlled release. The protocols and data presented here provide a foundational guide for researchers to formulate and characterize such advanced drug delivery systems.
References
Application Notes & Protocols: Preparation and Characterization of Levobunolol-Loaded Nanoparticles for Ocular Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Levobunolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma to reduce intraocular pressure. Conventional ophthalmic solutions of this compound often suffer from poor bioavailability (1-5%) due to rapid precorneal elimination and nasolacrimal drainage.[1][2] Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations by enhancing drug penetration, prolonging corneal residence time, and providing controlled drug release.[3][4][5] This document provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles using the nanoprecipitation technique with Eudragit S100 as the polymer.
Data Presentation
Table 1: Formulation Composition of Eudragit S100 (ES 100) Nanoparticles
| Formulation Code | Ratio ES 100:PVA | ES 100 (%) | PVA (%) | Tween 80 (%) | Drug (mg) |
| F1 | 1:1 | 0.5 | 0.5 | 1 | 50 |
| F2 | 2:1 | 1 | 0.5 | 1 | 50 |
| F3 (Optimized) | 3:2 | 1.5 | 1 | 1 | 50 |
| F4 | 1:2 | 0.5 | 1 | 1 | 50 |
| F5 | 1:3 | 0.5 | 1.5 | 1 | 50 |
| F6 | 2:3 | 1 | 1.5 | 1 | 50 |
| F7 | 3:1 | 1.5 | 0.5 | 1 | 50 |
Source: Adapted from a study on Eudragit-based nanoparticles of this compound.
Table 2: Physicochemical Characterization of the Optimized this compound-Loaded Nanoparticle Formulation (F3)
| Parameter | Result |
| Particle Size (nm) | 102.61 ± 3.92 |
| Zeta Potential (mV) | -22.2 ± 2.76 |
| Entrapment Efficiency (%) | 86.995 ± 1.902 |
| In Vitro Drug Release (12 days) | 84.33% ± 0.34 |
Source: Data from an optimized Eudragit S100 nanoparticle formulation.
Experimental Protocols
Preparation of this compound-Loaded Eudragit S100 Nanoparticles by Nanoprecipitation
This protocol describes the formulation of this compound-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
This compound HCl
-
Eudragit S100 (ES 100)
-
Polyvinyl Alcohol (PVA)
-
Tween 80
-
Acetone
-
Deionized Water
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer or ultrasonicator
-
Centrifuge (capable of 18,000 rpm)
-
Freeze-dryer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Eudragit S100 and this compound HCl in acetone.
-
Aqueous Phase Preparation: Dissolve Polyvinyl Alcohol (PVA) and Tween 80 (1%) in deionized water.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the suspension at room temperature to allow for the complete evaporation of acetone.
-
Homogenization: Subject the nanoparticle suspension to high-speed homogenization or ultrasonication to reduce particle size and ensure uniformity.
-
Purification: Centrifuge the nanoparticle suspension at 18,000 rpm and 4°C for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water several times to remove unentrapped drug and excess surfactant.
-
Storage/Lyophilization: The purified nanoparticles can be stored as a suspension at 4°C or can be freeze-dried for long-term storage.
Characterization of this compound-Loaded Nanoparticles
Particle size, polydispersity index (PDI), and zeta potential are critical parameters for nanoparticle characterization.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanoparticle suspension (approximately 5 times) with deionized water to obtain an appropriate scattering intensity.
-
Perform the particle size and PDI measurements using DLS at a fixed scattering angle.
-
For zeta potential measurement, place the diluted nanoparticle suspension in the electrophoretic cell of the instrument.
-
The zeta potential is calculated from the electrophoretic mobility of the nanoparticles. A value of ±30 mV is generally considered to indicate a stable nanoparticle suspension.
Principle: The amount of this compound encapsulated within the nanoparticles can be determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.
Equipment:
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
After centrifugation of the nanoparticle suspension (as described in section 1), carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
Encapsulation Efficiency (%):
-
Drug Loading (%):
-
This protocol assesses the release profile of this compound from the nanoparticles over time.
Equipment:
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Accurately weigh a specific amount of this compound-loaded nanoparticles and place them inside a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a known volume of release medium (e.g., simulated tear fluid, pH 7.4).
-
Place the setup in a shaking incubator maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanoparticles.
References
Application Notes and Protocols for Transdermal Delivery Systems for Systemic Absorption of Levobunolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobunolol, a non-selective beta-adrenergic receptor antagonist, is primarily utilized in ophthalmic solutions to reduce intraocular pressure in conditions like glaucoma and ocular hypertension.[1][2][3] Systemic absorption following ocular administration can lead to cardiovascular and pulmonary side effects, indicating its potent systemic activity.[1][4] This potential for systemic effects, combined with favorable physicochemical properties, makes this compound a candidate for development as a transdermal delivery system (TDS) for systemic absorption. A transdermal patch could offer controlled, sustained drug release, improved patient compliance, and avoidance of first-pass metabolism.
These application notes provide a comprehensive guide for the development and evaluation of a matrix-type transdermal patch for the systemic delivery of this compound. Due to the absence of specific published data on this compound transdermal systems, the following protocols and data are based on established methodologies for similar beta-blockers and the known physicochemical properties of this compound.
Pre-formulation Studies
Pre-formulation studies are essential to assess the suitability of this compound for transdermal delivery and to guide the formulation design.
Physicochemical Properties of this compound
A review of this compound's properties suggests its potential for transdermal delivery.
| Property | Value | Significance for Transdermal Delivery |
| Molecular Weight | 291.4 g/mol | Ideal (< 500 Da) for passive diffusion through the stratum corneum. |
| Log P (Octanol/Water) | 2.4 | Within the optimal range (1-3) for skin permeation. |
| Melting Point | 209-211 °C (as HCl salt) | A lower melting point is generally preferred; however, this can be overcome with appropriate formulation strategies. |
| Aqueous Solubility | Soluble in water (as HCl salt) | Formulation will need to be optimized to ensure adequate drug loading and release. |
Drug-Excipient Compatibility Studies
To ensure the stability of this compound within the patch matrix, compatibility with various polymers and excipients must be evaluated.
Protocol:
-
Mix this compound with individual excipients (e.g., HPMC, PVP, Eudragit RL-100, plasticizers) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analyze the samples at regular intervals (0, 2, and 4 weeks) using Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to detect any interactions or degradation.
Formulation Development of this compound Transdermal Patches
A matrix-type transdermal patch is a suitable starting point for this compound delivery. The following formulations provide a basis for optimization.
Materials
-
Drug: this compound HCl
-
Polymers: Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Eudragit RL-100
-
Plasticizer: Dibutyl Phthalate (DBP) or Polyethylene Glycol (PEG) 400
-
Permeation Enhancer: Oleic Acid or Dimethyl Sulfoxide (DMSO)
-
Solvent: Dichloromethane and Methanol mixture (1:1 v/v)
-
Backing Layer: 3M™ Scotchpak™ 9732
-
Release Liner: 3M™ Scotchpak™ 1022
Preparation of Transdermal Patches (Solvent Casting Method)
Protocol:
-
Accurately weigh the required quantities of polymers and dissolve them in the solvent mixture with continuous stirring.
-
Add the plasticizer to the polymer solution and stir until a homogenous mixture is obtained.
-
Dissolve the accurately weighed this compound HCl in the mixture, followed by the addition of the permeation enhancer.
-
Stir the final mixture for 30 minutes to ensure uniform distribution of all components.
-
Pour the solution into a petri dish lined with the backing layer.
-
Dry the petri dish in a hot air oven at 40°C for 24 hours to allow for solvent evaporation.
-
Once dried, carefully remove the patch and cover the adhesive side with the release liner.
-
Cut the patch into desired sizes (e.g., 1 cm²), wrap in aluminum foil, and store in a desiccator.
Hypothetical Formulations for Optimization
| Formulation Code | This compound HCl (% w/w) | HPMC (% w/w) | PVP (% w/w) | DBP (% w/w) | Oleic Acid (% w/w) |
| LF1 | 10 | 60 | 20 | 5 | 5 |
| LF2 | 10 | 50 | 30 | 5 | 5 |
| LF3 | 10 | 40 | 40 | 5 | 5 |
Evaluation of Transdermal Patches
Physicochemical Evaluation
The prepared patches should be evaluated for their physical properties to ensure they meet the required standards.
| Parameter | Method | Acceptance Criteria |
| Thickness | Measured at 5 different points using a digital micrometer. | Uniform thickness (SD < 5%). |
| Weight Variation | Weigh 5 patches individually and calculate the average weight. | Low standard deviation. |
| Folding Endurance | Repeatedly fold a patch at the same place until it breaks. | > 300 folds. |
| Drug Content | Dissolve a patch (1 cm²) in 100 mL of phosphate buffer (pH 7.4), and analyze using a UV-Vis spectrophotometer at the λmax of this compound. | 95% - 105% of the labeled amount. |
In Vitro Drug Release Studies
This study determines the rate of drug release from the patch.
Protocol:
-
Use a USP Type V (Paddle over Disc) dissolution apparatus.
-
Place a 1 cm² patch in the disc assembly.
-
Use 900 mL of phosphate buffer (pH 7.4) as the dissolution medium, maintained at 32 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh medium.
-
Analyze the samples using a UV-Vis spectrophotometer.
Ex Vivo Skin Permeation Studies
This study evaluates the permeation of the drug through an excised skin model.
Protocol:
-
Use a Franz diffusion cell with an effective diffusion area of approximately 0.785 cm².
-
Mount excised rat or porcine skin on the receptor compartment with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Apply the this compound transdermal patch to the skin surface in the donor compartment.
-
Withdraw samples from the receptor compartment at regular intervals and analyze for drug content using a validated HPLC method.
Data Presentation: Hypothetical Results
Table 1: Physicochemical Properties of this compound Patches
| Formulation Code | Thickness (mm) (±SD) | Weight Variation (mg) (±SD) | Folding Endurance (±SD) | Drug Content (%) (±SD) |
| LF1 | 0.21 ± 0.02 | 125.4 ± 2.1 | >300 | 98.7 ± 1.5 |
| LF2 | 0.23 ± 0.03 | 128.1 ± 2.5 | >300 | 99.2 ± 1.2 |
| LF3 | 0.22 ± 0.02 | 126.9 ± 1.9 | >300 | 98.9 ± 1.8 |
Table 2: In Vitro Drug Release Data (Cumulative % Release)
| Time (h) | LF1 | LF2 | LF3 |
| 1 | 15.2 | 18.5 | 16.8 |
| 4 | 35.8 | 42.1 | 39.5 |
| 8 | 58.9 | 65.4 | 62.1 |
| 12 | 75.4 | 82.3 | 79.6 |
| 24 | 92.1 | 98.7 | 95.3 |
Table 3: Ex Vivo Skin Permeation Parameters
| Formulation Code | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| LF1 | 25.6 | 2.56 | 2.1 |
| LF2 | 32.8 | 3.28 | 1.8 |
| LF3 | 29.4 | 2.94 | 1.9 |
Visualizations
Signaling Pathway
Caption: Transdermal delivery and systemic action of this compound.
Experimental Workflow
Caption: Workflow for this compound transdermal patch development.
Conclusion
The development of a transdermal delivery system for this compound presents a promising avenue for systemic administration, potentially offering benefits over conventional routes. The protocols and data outlined in these application notes provide a foundational framework for researchers to initiate formulation and evaluation studies. Further optimization, guided by experimental data, will be crucial in developing a safe, effective, and stable this compound transdermal patch for therapeutic use. Subsequent in vivo studies in animal models will be necessary to establish the pharmacokinetic profile and therapeutic efficacy of the optimized formulation.
References
Application Note: Chiral Separation of Levobunolol Enantiomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chiral separation of Levobunolol enantiomers using capillary electrophoresis (CE). This compound, a non-selective beta-adrenergic receptor antagonist, is administered as a racemic mixture, with the (S)-(-)-enantiomer (this compound) being the pharmacologically active agent. Consequently, the ability to separate and quantify the individual enantiomers is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This application note outlines a method based on the use of cyclodextrins as chiral selectors in the background electrolyte, a widely successful approach for the enantioseparation of beta-blockers. While specific quantitative data for this compound is not extensively published, this protocol provides a robust starting point for method development and validation, drawing upon established methodologies for structurally similar beta-blockers.
Introduction
Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and low sample and reagent consumption.[1][2] The principle of chiral separation in CE relies on the differential interaction of enantiomers with a chiral selector added to the background electrolyte (BGE).[1][3][4] These interactions lead to the formation of transient diastereomeric complexes with different mobilities, enabling their separation in an electric field.
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the enantioseparation of a wide range of pharmaceutical compounds, including beta-blockers. The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for inclusion complexation and external interactions with the analyte enantiomers. By carefully selecting the type and concentration of the CD, along with optimizing the BGE composition and pH, baseline separation of enantiomers can be achieved.
This application note details a starting protocol for the chiral separation of this compound enantiomers, providing a foundation for researchers to develop and validate a method tailored to their specific instrumentation and requirements.
Experimental Protocols
Materials and Reagents
-
This compound HCl standard (racemic)
-
(S)-(-)-Levobunolol HCl and (R)-(+)-Levobunolol HCl standards (if available)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Sodium hydroxide
-
Carboxymethyl-β-cyclodextrin (CM-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
Instrumentation and Capillary
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary, uncoated (e.g., 50 µm i.d., 360 µm o.d., total length 50 cm, effective length 40 cm)
-
Data acquisition and analysis software
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer. Dissolve the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 2.5 with phosphoric acid. Add the selected chiral selector (e.g., 10 mM CM-β-CD). Filter the BGE through a 0.45 µm syringe filter before use.
-
Sample Solution: Prepare a stock solution of racemic this compound HCl in deionized water or a mixture of water and methanol at a concentration of 1 mg/mL. Dilute the stock solution with the BGE or deionized water to a final concentration of 50-100 µg/mL.
-
Capillary Conditioning:
-
New capillary: Rinse with 1 M NaOH for 20 min, followed by deionized water for 20 min, and finally with the BGE for 30 min.
-
Daily start-up: Rinse with 0.1 M NaOH for 10 min, deionized water for 10 min, and the BGE for 15 min.
-
Between injections: Rinse with the BGE for 2-3 minutes.
-
Capillary Electrophoresis Method
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length)
-
Background Electrolyte: 50 mM Sodium Phosphate, pH 2.5, containing 10 mM Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Applied Voltage: +20 kV (normal polarity)
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 214 nm
Data Presentation
The following tables present typical starting conditions and expected performance parameters for the chiral separation of beta-blockers using capillary electrophoresis. These values should be used as a guide for the method development of this compound separation.
Table 1: Proposed Starting Conditions for Chiral Separation of this compound Enantiomers
| Parameter | Proposed Condition |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate, pH 2.5 |
| Chiral Selector | 10 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) |
| Applied Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection Wavelength | 214 nm |
Table 2: Influence of Key Parameters on Enantiomeric Separation of Beta-Blockers (General Trends)
| Parameter | Effect on Resolution | Effect on Migration Time |
| Chiral Selector Type | Different cyclodextrins (e.g., native, neutral derivatives, charged derivatives) exhibit varying enantioselectivities. Charged CDs can offer better resolution for charged analytes. | The type of CD can influence the overall charge and size of the analyte-CD complex, thereby affecting migration time. |
| Chiral Selector Conc. | Resolution generally increases with concentration up to an optimal point, after which it may plateau or decrease. | Migration times typically increase with higher CD concentrations due to increased viscosity and interaction. |
| BGE pH | Affects the charge of the analyte and the electroosmotic flow (EOF). For basic compounds like this compound, a low pH (e.g., 2.5-4.0) ensures full protonation and suppresses EOF, leading to better resolution. | At low pH, the EOF is minimized, leading to longer migration times but potentially better separation. |
| Applied Voltage | Higher voltages can lead to sharper peaks and better efficiency, but excessive voltage can cause Joule heating, which may degrade resolution. | Migration times are inversely proportional to the applied voltage. |
| Temperature | Affects buffer viscosity, analyte mobility, and complexation kinetics. An optimal temperature needs to be determined to balance these factors for the best resolution. | Higher temperatures decrease buffer viscosity, leading to shorter migration times. |
Visualizations
Discussion and Method Development
The successful chiral separation of this compound enantiomers is highly dependent on the optimization of several key parameters. The proposed starting conditions are based on methods that have proven effective for other beta-blockers.
-
Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD) is recommended as a starting chiral selector due to its versatility and success in separating basic drugs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another excellent alternative. The concentration of the chiral selector should be optimized, typically in the range of 5-20 mM.
-
pH of the Background Electrolyte: this compound is a basic compound. Therefore, an acidic BGE (pH 2.5-4.0) is recommended to ensure that the analyte is fully protonated and to minimize the electroosmotic flow (EOF). This leads to longer migration times but generally improves resolution.
-
Applied Voltage and Temperature: These parameters should be optimized to achieve a balance between analysis time, peak efficiency, and resolution. Higher voltages can reduce analysis time but may lead to Joule heating, which can be detrimental to the separation. Controlling the capillary temperature is crucial for reproducibility.
Conclusion
This application note provides a comprehensive starting point for the development of a robust and reliable method for the chiral separation of this compound enantiomers by capillary electrophoresis. By systematically optimizing the type and concentration of the chiral selector, the composition of the background electrolyte, and the instrumental parameters, researchers can achieve baseline separation and accurate quantification of the enantiomers. This will be invaluable for quality control, stability studies, and pharmacokinetic analysis in the development and manufacturing of this compound-containing pharmaceutical products.
References
Application Notes and Protocols: In Vitro Drug Release Studies of Levobunolol from Ocular Inserts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro drug release studies of Levobunolol from ocular inserts. Ocular inserts are a promising drug delivery system designed to overcome the limitations of conventional eye drops, such as poor bioavailability and the need for frequent administration. By providing a controlled and sustained release of medication directly at the site of action, ocular inserts can improve therapeutic efficacy and patient compliance in the treatment of conditions like glaucoma.
This compound, a non-selective beta-adrenergic blocking agent, is commonly used to reduce intraocular pressure. The development of controlled-release ocular inserts for this compound is a key area of research. These notes offer a comprehensive guide to the formulation, characterization, and in vitro evaluation of such delivery systems.
Formulation of this compound Ocular Inserts
The solvent casting method is a widely used technique for the preparation of ocular inserts due to its simplicity and reproducibility.[1][2] The choice of polymers is critical as it dictates the physicochemical properties and drug release profile of the insert.
Commonly Used Polymers:
-
Ethyl Cellulose: A hydrophobic polymer that can sustain drug release.
-
Eudragit RL100: A copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. It is permeable and facilitates controlled drug release.
-
Hydroxypropyl Methylcellulose (HPMC): A hydrophilic polymer that can form a hydrogel matrix, controlling drug release through swelling and diffusion.[3]
-
Polyvinyl Pyrrolidone (PVP): A water-soluble polymer often used to modify the release characteristics of other polymers.[3]
-
Sodium Alginate and Chitosan: Natural polymers that can form bioadhesive gels, prolonging the residence time of the insert in the eye.[1]
Table 1: Example Formulations of this compound Ocular Inserts
| Formulation Code | Polymer 1 | Polymer 2 | Plasticizer | Drug Content (mg) |
| F1 | Ethyl Cellulose (200 mg) | Eudragit RL100 (250 mg) | Dibutyl Phthalate | 5 |
| F2 | Ethyl Cellulose (250 mg) | Eudragit RL100 (300 mg) | Dibutyl Phthalate | 5 |
| H1 | HPMC (4%) | - | Glycerin | 5 |
| P1 | PVP (2%) | - | Glycerin | 5 |
| D1 | Sodium Alginate (2%) | Chitosan (1%) | Glycerin | 5 |
Physicochemical Characterization of Ocular Inserts
Prior to in vitro release studies, it is essential to characterize the physical properties of the formulated ocular inserts to ensure they meet the required specifications for ophthalmic use.
Table 2: Physicochemical Evaluation Parameters
| Parameter | Method | Acceptance Criteria |
| Thickness Uniformity | Measured at different points using a digital micrometer. | Uniform thickness (e.g., 0.191±0.0024 mm to 0.292±0.0040 mm). |
| Weight Variation | Weighed individually using a digital balance. | Low weight variation (e.g., 24.91±0.0924 mg to 34.10±0.0834 mg). |
| Drug Content Uniformity | Inserts are dissolved in a suitable solvent, and the drug content is determined spectrophotometrically. | High drug content uniformity (e.g., 93.1%±0.264 to 98.00%±0.321). |
| Folding Endurance | Repeatedly folding the insert at the same place until it breaks. | High folding endurance indicates good flexibility. |
| Surface pH | The insert is allowed to swell in a small amount of distilled water, and the pH is measured. | pH should be compatible with tear fluid (around 7.4). |
| Tensile Strength | Measured using a tensiometer. | Adequate strength to withstand handling and blinking. |
In Vitro Drug Release Studies
The in vitro drug release study is a critical test to evaluate the performance of the ocular insert and to predict its in vivo behavior. A common method involves using a diffusion cell apparatus.
Experimental Protocol for In Vitro Drug Release
Materials and Equipment:
-
Franz diffusion cell or a modified donor-receptor compartment model.
-
Semi-permeable membrane (e.g., dialysis membrane, cellulose acetate).
-
Phosphate buffer pH 7.4 (simulated tear fluid).
-
UV-Visible Spectrophotometer.
-
Magnetic stirrer.
-
Constant temperature water bath.
Procedure:
-
Preparation of Release Medium: Prepare a phosphate buffer solution of pH 7.4 to mimic the pH of tear fluid.
-
Assembly of Diffusion Cell:
-
Mount the semi-permeable membrane between the donor and receptor compartments of the diffusion cell.
-
Fill the receptor compartment with a known volume of the release medium.
-
Ensure no air bubbles are trapped beneath the membrane.
-
-
Sample Placement: Place the this compound ocular insert in the donor compartment, in contact with the membrane.
-
Experimental Conditions:
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C.
-
Stir the receptor medium at a constant, slow speed to ensure uniform drug distribution.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated UV-Visible spectrophotometric method at the drug's λmax.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Analyze the release kinetics by fitting the data to various models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
-
Table 3: Representative In Vitro Cumulative Drug Release Data
| Time (hours) | Formulation F2 (% Release) | Formulation D (% Release) | Formulation with 4% SCMC & 1% MC (% Release) |
| 1 | 15.2 ± 0.8 | 12.5 ± 0.6 | 10.8 ± 0.5 |
| 2 | 28.9 ± 1.2 | 24.1 ± 1.1 | 21.3 ± 0.9 |
| 4 | 51.3 ± 2.1 | 45.8 ± 1.9 | 40.2 ± 1.5 |
| 6 | 72.8 ± 2.9 | 66.2 ± 2.5 | 58.7 ± 2.1 |
| 8 | 90.1 ± 3.5 | 83.4 ± 3.1 | 75.4 ± 2.8 |
| 10 | 98.5 ± 3.9 | 92.1 ± 3.6 | 88.9 ± 3.3 |
| 12 | - | 99.2 ± 4.0 | 97.0 ± 3.8 |
Data are presented as mean ± standard deviation and are representative examples from the literature. Actual results will vary based on the specific formulation.
Many studies have shown that the drug release from these ocular inserts follows a zero-order kinetic model, indicating a constant rate of drug release over time. The mechanism of release is often found to be a combination of diffusion and swelling of the polymer matrix.
Visualizations
The following diagrams illustrate the key processes involved in the formulation and in vitro testing of this compound ocular inserts.
Caption: Experimental workflow for this compound ocular inserts.
Caption: Component relationships in an ocular insert formulation.
References
Application Notes and Protocols for Testing Levobunolol Efficacy in Animal Models of Glaucoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible blindness.[1] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[2] Levobunolol is a non-selective beta-adrenergic antagonist used topically to lower IOP in patients with ocular hypertension or open-angle glaucoma.[2][3] Its primary mechanism of action is the reduction of aqueous humor production by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body.[4]
Preclinical evaluation of anti-glaucoma drugs like this compound is crucial to determine their efficacy and safety before clinical trials. Various animal models have been developed to mimic the pathophysiology of glaucoma, with rabbits being a commonly used species due to the anatomical and physiological similarities of their eyes to human eyes. This document provides detailed application notes and protocols for utilizing animal models of glaucoma to test the efficacy of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative outcomes of this compound treatment in animal models of glaucoma. While specific preclinical data for this compound in these models is not extensively published, the tables are structured based on established endpoints and include clinical data for reference.
Table 1: Intraocular Pressure (IOP) Reduction with this compound
| Animal Model | Method of Glaucoma Induction | This compound Concentration | Baseline IOP (mmHg, Mean ± SD) | Post-treatment IOP (mmHg, Mean ± SD) | IOP Reduction (%) | Citation |
| Rabbit | α-Chymotrypsin Injection | 0.5% | Data to be determined | Data to be determined | Data to be determined | |
| Rabbit | Microbead Occlusion | 0.5% | Data to be determined | Data to be determined | Data to be determined | |
| Human (Clinical Data) | Open-Angle Glaucoma/Ocular Hypertension | 0.5% - 1% | 26-27 | 19-20 | ~25-40% |
Table 2: Retinal Ganglion Cell (RGC) Survival Following this compound Treatment
| Animal Model | Method of Glaucoma Induction | Treatment Group | RGC Density (cells/mm², Mean ± SD) | RGC Survival Rate (%) | Citation |
| Rabbit | α-Chymotrypsin Injection | Vehicle Control | Data to be determined | Data to be determined | |
| Rabbit | α-Chymotrypsin Injection | This compound (0.5%) | Data to be determined | Data to be determined | |
| Rabbit | Microbead Occlusion | Vehicle Control | Data to be determined | Data to be determined | |
| Rabbit | Microbead Occlusion | This compound (0.5%) | Data to be determined | Data to be determined |
Table 3: Optic Nerve Damage Assessment with this compound Treatment
| Animal Model | Method of Glaucoma Induction | Treatment Group | Axon Density (axons/mm², Mean ± SD) | Optic Nerve Head Cupping Ratio | Citation |
| Rabbit | α-Chymotrypsin Injection | Vehicle Control | Data to be determined | Data to be determined | |
| Rabbit | α-Chymotrypsin Injection | This compound (0.5%) | Data to be determined | Data to be determined | |
| Rabbit | Microbead Occlusion | Vehicle Control | Data to be determined | Data to be determined | |
| Rabbit | Microbead Occlusion | This compound (0.5%) | Data to be determined | Data to be determined |
Experimental Protocols
Animal Models of Glaucoma
This model induces ocular hypertension by enzymatic breakdown of the lens zonules, with the resulting debris obstructing the trabecular meshwork and impeding aqueous humor outflow.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
α-Chymotrypsin solution (e.g., 75 units in 0.1 ml sterile saline)
-
30-gauge needle and syringe
-
Tonometer (e.g., Tono-Pen)
Protocol:
-
Anesthetize the rabbit with an intramuscular injection of Ketamine and Xylazine.
-
Instill one drop of proparacaine hydrochloride ophthalmic solution into the conjunctival sac of the eye to be operated on.
-
Under a surgical microscope, carefully insert a 30-gauge needle into the posterior chamber of the eye.
-
Slowly inject 0.1 ml of the α-chymotrypsin solution.
-
Withdraw the needle carefully to avoid trauma.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Measure IOP daily for the first week and then weekly to confirm sustained elevation. A stable increase in IOP is typically observed after 2-3 weeks.
This model mimics open-angle glaucoma by physically obstructing the trabecular meshwork with inert microbeads, leading to a sustained increase in IOP.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthesia as described in 1.1.
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Sterile polystyrene microbeads (e.g., 15 µm diameter) suspended in sterile phosphate-buffered saline (PBS).
-
30-gauge needle and Hamilton syringe.
-
Tonometer.
Protocol:
-
Anesthetize the rabbit and apply topical anesthetic as described above.
-
Prepare a sterile suspension of microbeads in PBS.
-
Using a Hamilton syringe with a 30-gauge needle, aspirate the desired volume of the microbead suspension.
-
Carefully insert the needle into the anterior chamber of the rabbit eye.
-
Slowly inject the microbead suspension into the anterior chamber.
-
Withdraw the needle and monitor the animal for recovery.
-
Measure IOP regularly to confirm the induction and maintenance of ocular hypertension.
Efficacy Assessment Protocols
Materials:
-
Tonometer (e.g., Tono-Pen, TonoVet, or non-contact tonometer)
-
Proparacaine hydrochloride ophthalmic solution (0.5%) for contact tonometry.
Protocol:
-
If using a contact tonometer, apply one drop of proparacaine to the rabbit's cornea and wait for 1-2 minutes for it to take effect. For non-contact tonometry, anesthesia is not required.
-
Gently hold the rabbit's eyelids open.
-
For a Tono-Pen, gently tap the tonometer tip on the central cornea until a reading is obtained. For a non-contact tonometer, align the air puff with the center of the cornea.
-
Record the IOP reading. It is recommended to take at least three readings and calculate the average.
-
Perform IOP measurements at consistent times of the day to minimize diurnal variations.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Triton X-100
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Brn3a (a specific marker for RGCs)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol (Immunohistochemistry on Retinal Flat-mounts):
-
Euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% PFA for at least 1 hour.
-
Dissect the retina from the eyecup in PBS.
-
Make four radial cuts to flatten the retina.
-
Permeabilize the retina in PBS with Triton X-100.
-
Incubate the retina in blocking solution for 1-2 hours at room temperature.
-
Incubate the retina with the primary anti-Brn3a antibody overnight at 4°C.
-
Wash the retina several times in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash the retina again in PBS.
-
Mount the retina on a slide with the ganglion cell layer facing up, using mounting medium containing DAPI to counterstain all cell nuclei.
-
Image the retina using a fluorescence microscope.
-
Count the number of Brn3a-positive cells in multiple defined areas across the retina to calculate the average RGC density.
Materials:
-
Fixative (e.g., 4% PFA)
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
Protocol (H&E Staining of Optic Nerve Cross-sections):
-
Following enucleation, carefully dissect the optic nerve.
-
Fix the optic nerve in 4% PFA overnight.
-
Process the tissue through a graded series of ethanol for dehydration, followed by clearing in xylene.
-
Embed the optic nerve in paraffin wax.
-
Cut thin cross-sections (e.g., 5 µm) of the optic nerve using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin, which stains cell nuclei blue/purple.
-
Rinse and then counterstain with Eosin, which stains the cytoplasm and extracellular matrix pink/red.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the sections under a light microscope to assess for signs of damage, such as axonal loss, gliosis, and changes in the optic nerve head structure. Axon density can be quantified using image analysis software.
Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Mechanism of action of this compound in reducing IOP.
References
Application Notes and Protocols for Evaluating Levobunolol Cytotoxicity on Corneal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levobunolol, a non-selective β-adrenergic receptor antagonist, is a commonly prescribed topical medication for the management of glaucoma and ocular hypertension. While effective in lowering intraocular pressure, concerns regarding its potential cytotoxic effects on corneal cells necessitate robust in vitro evaluation.[1] These application notes provide a comprehensive guide to utilizing cell-based assays for assessing this compound-induced cytotoxicity in human corneal epithelial cells. The protocols detailed herein are designed to deliver reproducible and quantitative data, crucial for preclinical safety and risk assessment in ophthalmic drug development.
Human corneal epithelial cell lines, such as HCE-T, are valuable tools for these toxicological screenings.[2][3] The assays described—MTT, LDH, Annexin V/PI, and ROS production—collectively offer a multi-parametric evaluation of this compound's impact on cell viability, membrane integrity, apoptosis, and oxidative stress.
Data Presentation
The following tables summarize representative quantitative data on the cytotoxic effects of this compound on human corneal epithelial cells. This data is illustrative and may vary based on specific experimental conditions and the cell line used.
Table 1: Cell Viability by MTT Assay
| This compound Concentration (µM) | Cell Viability (%) (24h exposure) | Cell Viability (%) (48h exposure) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 50 | 95 ± 3.8 | 92 ± 4.2 |
| 100 | 88 ± 4.1 | 81 ± 3.9 |
| 200 | 75 ± 5.2 | 65 ± 4.8 |
| 500 | 52 ± 3.9 | 40 ± 3.5 |
| 1000 | 30 ± 2.8 | 18 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 2: Membrane Integrity by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (24h exposure) |
| 0 (Control) | 5 ± 1.2 |
| 50 | 8 ± 1.5 |
| 100 | 15 ± 2.1 |
| 200 | 28 ± 3.4 |
| 500 | 45 ± 4.2 |
| 1000 | 68 ± 5.5 |
Data are presented as mean ± standard deviation relative to the positive control (100% cytotoxicity).
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| This compound Concentration (µM) (24h exposure) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 96 ± 2.5 | 2 ± 0.8 | 2 ± 0.7 |
| 100 | 85 ± 3.1 | 8 ± 1.5 | 7 ± 1.2 |
| 200 | 70 ± 4.2 | 15 ± 2.2 | 15 ± 2.5 |
| 500 | 45 ± 3.8 | 25 ± 3.1 | 30 ± 3.6 |
Data are presented as mean ± standard deviation.
Table 4: Oxidative Stress by ROS Production Assay
| This compound Concentration (µM) (4h exposure) | Fold Increase in ROS Production (relative to control) |
| 0 (Control) | 1.0 ± 0.1 |
| 50 | 1.2 ± 0.2 |
| 100 | 1.8 ± 0.3 |
| 200 | 2.5 ± 0.4 |
| 500 | 4.1 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound cytotoxicity on corneal cells.
Experimental workflow for cytotoxicity assessment.
Signaling Pathway
This compound, as a non-selective beta-blocker, is known to interact with β2-adrenergic receptors (β2AR) on corneal cells. This interaction can trigger a signaling cascade that impacts cell proliferation and survival. The diagram below outlines the putative signaling pathway involved in this compound-induced effects on corneal epithelial cells. Inhibition of β2AR by this compound can lead to a downstream decrease in the phosphorylation of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK1/2), ultimately affecting cell proliferation and contributing to cytotoxicity.
This compound's proposed signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Corneal Epithelial (HCE-T) cells.
-
Culture Medium: Keratinocyte-SFM supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculture: Passage cells at 80-90% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS) and dilute to final concentrations in culture medium.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Materials:
-
HCE-T cells
-
96-well clear flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HCE-T cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-1000 µM). Include a vehicle control.
-
Incubate for the desired time periods (e.g., 24 and 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Materials:
-
HCE-T cells
-
96-well clear flat-bottom plates
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
HCE-T cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed HCE-T cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
HCE-T cells
-
96-well black, clear-bottom plates
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed HCE-T cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂).
-
Incubate for the desired time (e.g., 1-4 hours).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
The results can be expressed as a fold increase in fluorescence relative to the untreated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of cytotoxicity of various ophthalmic drugs, eye drop excipients and cyclodextrins in an immortalized human corneal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity- cornea and RPE - Experimentica [experimentica.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Long-Term Stability Testing of Levobunolol Ophthalmic Solutions
Introduction
Levobunolol is a non-selective beta-adrenergic receptor antagonist used topically to treat glaucoma and ocular hypertension. Ensuring the long-term stability of this compound ophthalmic solutions is critical for maintaining their therapeutic efficacy, safety, and quality throughout their shelf life. Stability testing evaluates the extent to which a pharmaceutical product retains, within specified limits, and throughout its period of storage and use, the same properties and characteristics that it possessed at the time of its manufacture. This document provides a detailed protocol for conducting long-term stability studies of this compound ophthalmic solutions, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
For Researchers, Scientists, and Drug Development Professionals
This protocol outlines the necessary procedures for establishing a robust stability program for this compound ophthalmic solutions. It covers the storage conditions, testing frequency, analytical methods, and data presentation required to meet regulatory standards.
I. Stability Study Design and Conditions
Batches
Stability studies should be conducted on at least three primary batches of the drug product, manufactured and packaged in a manner that is representative of the final commercial product.[3]
Container Closure System
The container closure system used for the stability study must be the same as the one proposed for marketing, including the bottle, dropper tip, and cap.
Storage Conditions
The long-term stability testing should be performed under the following conditions as recommended by ICH guidelines for Zone IVb (Hot/Humid):
| Study | Storage Condition | Minimum Duration |
| Long-term | 30°C ± 2°C / 75% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity[3]
Testing Frequency
The frequency of testing for the long-term study should be as follows:
-
First Year: Every 3 months (0, 3, 6, 9, 12 months)
-
Second Year: Every 6 months (18, 24 months)
-
Thereafter: Annually through the proposed shelf life.
For the accelerated study, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[3]
II. Experimental Protocols
Appearance
Objective: To visually inspect the physical characteristics of the ophthalmic solution. Methodology:
-
Visually examine each sample against a white and black background.
-
Record any changes in color, clarity, and the presence of any particulate matter.
-
The solution should remain clear and colorless to slightly yellow, and free from visible particles.
pH
Objective: To measure the pH of the ophthalmic solution. Methodology:
-
Calibrate a suitable pH meter using standard buffers.
-
Measure the pH of the sample at a controlled temperature (e.g., 25°C).
-
The pH should typically remain within the range of 6.5 to 7.8 for ophthalmic products.
Assay of this compound
Objective: To determine the concentration of this compound in the ophthalmic solution. Methodology (using High-Performance Liquid Chromatography - HPLC):
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 258 nm or 274 nm).
-
Injection Volume: 20 µL
-
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Sample Preparation: Dilute the ophthalmic solution with the mobile phase to a concentration within the linear range of the assay.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the percentage of this compound in the sample compared to the label claim.
Related Substances/Impurities
Objective: To detect and quantify any degradation products or impurities. Methodology (using a stability-indicating HPLC method):
-
The HPLC method used for the assay can often be adapted to be stability-indicating by modifying the gradient and run time to separate this compound from its potential degradation products.
-
Forced degradation studies (acid, base, oxidation, photolytic, and thermal stress) should be conducted to demonstrate the specificity of the method and to identify potential degradation products.
-
Procedure: Inject the sample solution and a blank (mobile phase) into the chromatograph.
-
Calculation: Identify and quantify any impurity peaks by comparing their retention times and response factors to known impurities or by using area normalization.
Preservative Content (if applicable)
Objective: To determine the concentration of the preservative (e.g., Benzalkonium Chloride) in the solution. Methodology:
-
A separate validated HPLC method is typically used to quantify the preservative.
-
The method should be specific for the preservative and free from interference from this compound and other excipients.
Sterility Testing
Objective: To ensure the ophthalmic solution remains sterile throughout its shelf life. Methodology:
-
Perform sterility testing according to the United States Pharmacopeia (USP) <71> or European Pharmacopoeia (Ph. Eur.) 2.6.1.
-
The test is typically performed at the beginning and end of the stability study.
Particulate Matter
Objective: To quantify the amount of sub-visible particulate matter in the solution. Methodology:
-
Perform the test according to USP <789> for ophthalmic solutions.
-
Use a light obscuration particle count test or a microscopic particle count test.
III. Data Presentation
Quantitative data from the stability studies should be summarized in tables for easy comparison and trend analysis.
Table 1: Long-Term Stability Data (30°C ± 2°C / 75% RH ± 5% RH)
| Test Parameter | Specification | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months |
| Appearance | Clear, colorless to slightly yellow solution | |||||||
| pH | 6.5 - 7.8 | |||||||
| Assay (% of Label Claim) | 90.0% - 110.0% | |||||||
| Individual Impurity (%) | NMT 0.2% | |||||||
| Total Impurities (%) | NMT 1.0% | |||||||
| Preservative Content (%) | 90.0% - 110.0% of label claim | |||||||
| Sterility | Sterile | |||||||
| Particulate Matter | Meets USP <789> |
NMT = Not More Than
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Test Parameter | Specification | 0 Months | 3 Months | 6 Months |
| Appearance | Clear, colorless to slightly yellow solution | |||
| pH | 6.5 - 7.8 | |||
| Assay (% of Label Claim) | 90.0% - 110.0% | |||
| Individual Impurity (%) | NMT 0.2% | |||
| Total Impurities (%) | NMT 1.0% | |||
| Preservative Content (%) | 90.0% - 110.0% of label claim |
IV. Visualizations
Caption: Workflow for Long-Term Stability Testing.
Caption: Analytical Testing Pathway for Stability Samples.
References
Troubleshooting & Optimization
Overcoming poor aqueous solubility of Levobunolol in formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome the poor aqueous solubility of Levobunolol in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and its common salt form?
The intrinsic aqueous solubility of this compound free base is quite low. However, it is most commonly formulated as a hydrochloride salt, this compound HCl, which has significantly higher aqueous solubility, in the range of 20-30 mg/mL. This has made it a viable candidate for ophthalmic solutions.
Q2: Why is enhancing the solubility of this compound still a topic of interest if the hydrochloride salt is available?
While this compound HCl is water-soluble, challenges can still arise during formulation and drug delivery. These include:
-
Precipitation: Changes in pH or ionic strength in the formulation or upon administration (e.g., mixing with tear fluid) can cause the drug to precipitate out of solution.
-
Bioavailability: Simply being dissolved in the vehicle does not guarantee optimal absorption. Enhancing solubility and dissolution rate at the site of action can improve bioavailability and therapeutic effect.
-
Stability: Certain formulations may require non-aqueous or mixed-solvent systems where the solubility of the salt form might be limited.
-
Advanced Drug Delivery: For novel formulations like sustained-release systems or nanoformulations, controlling the solubility and release profile of this compound is critical.
Q3: What are the primary strategies for overcoming solubility challenges with this compound?
The main approaches to enhance the aqueous solubility and dissolution of this compound and its salts include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form a more soluble inclusion complex.
-
Use of Cosolvents and Surfactants: Incorporating water-miscible organic solvents or surface-active agents to increase the solvent capacity for the drug.
-
Nanosuspensions and Nanoemulsions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble promoiety that is converted to the active drug in vivo.
Troubleshooting Guide
Problem 1: My this compound HCl formulation shows precipitation upon storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Shift | Measure the pH of your formulation over time. Ensure it remains within the optimal stability range for this compound HCl (typically pH 6.0-7.5). Add or adjust the buffering system (e.g., phosphate or citrate buffers) to maintain a stable pH. | The formulation remains clear, and the drug concentration stays constant over time. |
| Ionic Strength | If using other ionic excipients, they may be causing a "salting out" effect. Try to reduce the concentration of other salts or replace them with non-ionic alternatives where possible. | The solubility of this compound HCl is maintained, and precipitation is prevented. |
| Temperature Fluctuation | Store the formulation at a controlled, constant temperature. Assess solubility at different temperatures to understand its sensitivity to storage conditions. | No precipitation occurs when the formulation is stored under the recommended temperature conditions. |
Problem 2: The bioavailability of my this compound ophthalmic solution is lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Corneal Penetration | Incorporate a penetration enhancer (e.g., a small concentration of benzalkonium chloride or a non-ionic surfactant like Polysorbate 80) into the formulation. Note: Must be used at non-irritating concentrations. | Increased drug absorption across the cornea, leading to higher intraocular drug levels. |
| Rapid Nasolacrimal Drainage | Increase the viscosity of the formulation by adding a viscosity-modifying agent like hydroxypropyl methylcellulose (HPMC) or polyvinyl alcohol (PVA). This increases the residence time of the drop on the ocular surface. | Longer contact time allows for more drug to be absorbed before being cleared from the eye. |
| Drug Precipitation in Tear Film | The pH and ionic composition of tears can differ from your formulation, causing precipitation. Consider using a cyclodextrin-based formulation to keep the drug solubilized even upon dilution with tear fluid. | This compound remains in solution upon administration, available for absorption. |
Quantitative Data Summary
The following table summarizes the reported solubility enhancement of this compound using different techniques.
| Method | Specific Agent/System | Solubility of this compound Base (mg/mL) | Fold Increase in Solubility | Reference |
| Baseline | Water | ~0.8 | - | |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 14.5 | ~18 | |
| Salt Formation | Hydrochloride (HCl) Salt | ~25 | ~31 | |
| Cosolvency | 20% Propylene Glycol in Water | 3.2 | 4 | |
| Nanosuspension | Not specified | Not directly measured, but dissolution rate significantly increased | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.
Materials:
-
This compound (free base)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) in a glass beaker.
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously at room temperature.
-
Continue stirring the suspension for 48-72 hours to ensure equilibrium is reached.
-
After stirring, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the aqueous this compound-HP-β-CD complex.
-
To obtain a solid powder, freeze the solution at -80°C and then lyophilize (freeze-dry) it for at least 48 hours until all the water has been removed.
-
The resulting fluffy white powder is the this compound-HP-β-CD inclusion complex, which can be easily reconstituted in water.
Visualizations
Caption: Workflow for preparing a this compound-cyclodextrin complex.
Caption: Decision tree for troubleshooting formulation precipitation.
Technical Support Center: Optimizing HPLC Parameters for Levobunolol and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Levobunolol and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
1. Peak Shape Problems: Tailing Peaks for this compound
Question: We are observing significant peak tailing for the main this compound peak. What could be the cause and how can we resolve this?
Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing.[1]
Here are the potential causes and solutions:
-
Secondary Silanol Interactions:
-
Inadequate Buffer Concentration:
-
Solution: Ensure your buffer concentration is sufficient to maintain a stable pH throughout the analysis.
-
-
Column Overload:
-
Solution: If all peaks in the chromatogram are tailing, consider the possibility of mass overload. Dilute the sample and reinject to see if the peak shape improves.
-
-
Column Void or Contamination:
-
Solution: A void at the column inlet or contamination can cause peak tailing. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
2. Peak Shape Problems: Fronting Peaks
Question: Our this compound peak is exhibiting fronting. What are the likely causes?
Answer: Peak fronting, where the first half of the peak is broader than the second, is often related to sample solubility and column overload issues.
-
Poor Sample Solubility:
-
Solution: The sample may not be fully dissolved in the mobile phase. Try reducing the concentration of the injected sample or decreasing the injection volume.
-
-
Sample Solvent Stronger than Mobile Phase:
-
Solution: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Overload:
-
Solution: Similar to peak tailing, column overload can also manifest as fronting. Dilute your sample and reinject.
-
3. Resolution Issues: Co-elution of this compound and Impurities
Question: We are struggling to achieve baseline separation between this compound and a closely eluting impurity. How can we improve the resolution?
Answer: Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k') of your chromatographic system.
Here are some strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier: Modifying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can alter selectivity.
-
Change pH: For ionizable compounds like this compound and its impurities, small adjustments in the mobile phase pH can significantly impact their retention times and selectivity.
-
-
Select a Different Column:
-
Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) can provide different selectivities due to alternative interaction mechanisms.
-
-
Adjust Flow Rate and Temperature:
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.
-
Temperature Control: Optimizing the column temperature can improve peak shape and selectivity. Maintaining a consistent temperature is crucial for reproducible results.
-
4. Baseline and Sensitivity Issues
Question: We are experiencing a noisy or drifting baseline, which is affecting our ability to accurately quantify low-level impurities. What should we check?
Answer: Baseline issues can stem from several sources, including the mobile phase, detector, or contaminated system components.
-
Mobile Phase Contamination:
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase to prevent air bubbles from causing noise.
-
-
Detector Lamp Issues:
-
Solution: A failing detector lamp can cause baseline noise and a loss of sensitivity. Check the lamp's energy output and replace it if necessary.
-
-
System Contamination:
-
Solution: Contaminants from previous injections can slowly elute, causing a drifting baseline. Flush the system and column with a strong solvent.
-
-
Leaks:
-
Solution: Check for leaks in the system, as these can cause pressure fluctuations and a noisy baseline.
-
Frequently Asked Questions (FAQs)
1. What is a good starting point for an HPLC method for this compound and its impurities?
A good starting point is the method described in the United States Pharmacopeia (USP) monograph for this compound Hydrochloride Ophthalmic Solution.
| Parameter | USP Method Specification |
| Mobile Phase | Dissolve 990 mg of sodium 1-heptanesulfonate in 890 mL of water, add 10 mL of glacial acetic acid and 1100 mL of methanol. Mix, filter, and degas. |
| Column | 4-mm × 30-cm; L1 packing (C18) |
| Flow Rate | About 1.5 mL per minute |
| Detector | UV at 254 nm |
| Injection Volume | About 30 µL |
2. What are the known impurities of this compound?
The primary metabolite of this compound is Dihydrothis compound , which is also pharmacologically active. Other potential impurities can arise from the synthesis process or degradation. One identified potential impurity is N-Nitroso this compound . A study on the ocular metabolism of this compound identified several other metabolites which could be potential degradation products to monitor.
3. How can we develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, excipients, or other impurities. To develop such a method, forced degradation studies are essential.
Forced Degradation Protocol Overview:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 80°C) |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 80°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat (e.g., 80°C) |
| Photolytic Degradation | Exposure to UV and visible light |
After subjecting this compound to these stress conditions, the resulting samples should be analyzed by HPLC. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for Assay (Based on USP Method)
Objective: To prepare solutions for the quantification of this compound in an ophthalmic solution.
Materials:
-
This compound Hydrochloride Reference Standard (RS)
-
This compound Hydrochloride Ophthalmic Solution
-
HPLC grade methanol
-
HPLC grade water
-
Sodium 1-heptanesulfonate
-
Glacial acetic acid
Procedure:
-
Mobile Phase Preparation: Dissolve 990 mg of sodium 1-heptanesulfonate in 890 mL of water. Add 10 mL of glacial acetic acid and 1100 mL of methanol. Mix thoroughly, filter through a 0.45 µm filter, and degas.
-
Standard Preparation: Accurately weigh a quantity of USP this compound Hydrochloride RS and dissolve it in the mobile phase to obtain a solution with a known concentration of about 0.1 mg/mL.
-
Assay Preparation: Quantitatively dilute an accurately measured volume of the Ophthalmic Solution with the mobile phase to obtain a solution containing approximately 0.1 mg/mL of this compound hydrochloride.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
Objective: To induce acidic degradation of this compound to identify potential degradation products.
Materials:
-
This compound Hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and methanol
-
Heating block or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M HCl.
-
Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours).
-
After heating, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Troubleshooting inconsistent results in Levobunolol in vitro release studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro release studies of Levobunolol ophthalmic formulations.
Troubleshooting Guide
This section addresses specific issues that may lead to variability in your in vitro release testing (IVRT) results.
Question 1: Why am I seeing high variability between replicate samples in my Franz diffusion cell setup?
Answer:
High variability with Franz diffusion cells can stem from several factors. This setup, while common, is known for having poorer reproducibility compared to other compendial methods.[1][2] Key areas to investigate include:
-
Inconsistent Sample Deposition: Ensure a consistent and uniform amount of the this compound formulation is applied to the membrane for each cell. The location and spread of the sample should be as identical as possible.
-
Air Bubble Entrapment: Air bubbles between the membrane and the receptor medium can significantly reduce the effective surface area for diffusion. Carefully inspect each cell for bubbles before starting the experiment and during sampling.
-
Membrane Inconsistency: The type and pre-treatment of the synthetic membrane are critical. Ensure all membranes are from the same lot and are hydrated consistently before use.[1] Variations in pore size or thickness can lead to different release rates.
-
Sampling and Media Replacement: Inconsistent sampling techniques, such as variations in the volume of media withdrawn and replaced, can alter the hydrodynamics and sink conditions within the cell. Utilize a consistent and validated sampling procedure.
-
Environmental Control: Maintain a consistent temperature in the heating/stirring block. Temperature fluctuations can affect drug solubility and diffusion kinetics.
Question 2: My this compound release profile is much slower than expected, or it plateaus prematurely. What could be the cause?
Answer:
A slower-than-expected or incomplete release profile often points to issues with the formulation itself or the experimental setup failing to maintain sink conditions.
-
Formulation Properties: For hydrogel or in-situ gel formulations, factors like polymer concentration, crosslinking density, and drug-polymer interactions can significantly influence the release rate.[3][4] For ointments, the rheological properties are a key determinant of release.
-
Loss of Sink Conditions: The concentration of this compound in the receptor medium should not exceed 10-15% of its saturation solubility in that medium. If the drug concentration approaches this limit, the concentration gradient driving the release will be diminished, slowing down the release rate. Consider increasing the volume of the receptor medium or adding a surfactant (like sodium lauryl sulfate, SLS) to improve the solubility of this compound.
-
Membrane Selection: The chosen membrane may be incompatible with the formulation or have a pore size that is too small, hindering drug diffusion. Experiment with different types of synthetic membranes (e.g., cellulose acetate, polysulfone) to find one that is suitable for your formulation.
-
Inadequate Stirring: Insufficient agitation in the receptor chamber can lead to the formation of an unstirred water layer at the membrane surface, which adds another diffusion barrier. Ensure the stirring speed is adequate and consistent across all cells.
Question 3: I am observing a very rapid, "burst" release of this compound in the initial time points. How can I mitigate this?
Answer:
A significant burst release can be inherent to the formulation design but can also be an artifact of the experimental setup.
-
Formulation Characteristics: Drug that is adsorbed onto the surface of nanoparticles or microparticles, or drug that is not fully entrapped within a hydrogel matrix, will be released rapidly upon contact with the dissolution medium.
-
Apparatus-Related Agitation: Some IVRT apparatuses, like the rotating bottle apparatus, can create high shear forces that may cause a rapid initial release. If the burst release is not representative of the intended in vivo performance, consider a different apparatus with lower agitation, such as a USP Apparatus 4 (flow-through cell).
-
Improper Sample Application: For semi-solid formulations, smearing of the product on the sides of the sample holder or diffusion cell can lead to a larger initial surface area being exposed to the release medium, resulting in a burst effect.
Frequently Asked Questions (FAQs)
Q1: Which IVRT apparatus is best for ophthalmic semi-solid formulations of this compound?
A1: There is no single "best" apparatus, as the choice depends on the specific formulation (e.g., ointment, gel, suspension). However, studies have shown that for ophthalmic ointments, USP Apparatus 4 (flow-through cell) with semisolid adapters often demonstrates a greater ability to discriminate between different formulations compared to USP Apparatus 2 (paddle) with enhancer cells or Franz diffusion cells. The USP Apparatus 4 also showed a strong correlation between in vitro release rates and the rheological properties of the ointment. For some formulations, a novel two-sided adapter in a USP Apparatus I has shown to provide higher cumulative release, which can be beneficial for discriminating between formulations with low drug content.
Q2: What type of membrane should I use for my this compound in vitro release study?
A2: The choice of membrane is critical and should be inert and not interfere with the drug or formulation. Common choices for ophthalmic formulations include synthetic membranes like cellulose acetate, polysulfone, or polyethersulfone. The pore size should be selected to prevent the passage of any particulates from the formulation into the receptor medium. A typical pore size used is 0.45 µm. It is essential to validate the chosen membrane to ensure it is not the rate-limiting step in the drug release process.
Q3: What is a suitable release medium for this compound ophthalmic formulations?
A3: The release medium should ideally mimic the physiological conditions of the eye while ensuring sink conditions are maintained. A common starting point is simulated tear fluid (STF), which typically contains salts like sodium chloride, sodium bicarbonate, and calcium chloride to mimic the ionic composition of tears. The pH is generally adjusted to 7.4. To maintain sink conditions for a sparingly soluble drug like this compound, a surfactant such as sodium lauryl sulfate (SLS) may need to be added to the STF.
Q4: How can I validate my in vitro release testing method?
A4: Method validation is crucial to ensure your results are reliable and reproducible. Key validation parameters include:
-
Specificity: The ability to detect the drug release without interference from the formulation's excipients.
-
Linearity and Range: The analytical method used to quantify this compound in the release samples should be linear over the expected concentration range.
-
Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and be reproducible (precision), both within a single experiment (intra-batch) and between different experiments (inter-batch).
-
Discriminatory Ability: The method should be sensitive enough to detect changes in the formulation's critical quality attributes, such as drug concentration or manufacturing process variables. This can be tested by intentionally preparing formulations with slight variations (e.g., +/- 25% drug substance) and observing if the IVRT method can distinguish between them.
Data Summary
The following tables summarize key parameters and findings from various studies on in vitro release testing of ophthalmic formulations, which can be used as a reference for setting up and troubleshooting your own experiments.
Table 1: Comparison of IVRT Apparatus for Ophthalmic Ointments
| Apparatus | Reproducibility | Discriminatory Ability | Correlation with Rheology | Reference |
| USP Apparatus 4 (with semisolid adapters) | Good | High | Strongest | |
| USP Apparatus 2 (with enhancer cells) | Good | Moderate | Moderate | |
| Franz Diffusion Cells | Poorer | Moderate | Not specified |
Table 2: Example In Vitro Release of this compound from Different Formulations
| Formulation Type | Polymer(s) | Duration of Release | % Cumulative Release | Reference |
| In-situ Gel | Carbopol-940, HPMC E4M | 8 hours (480 minutes) | ~90-95% | |
| Nanoparticle-laden Contact Lens | Eudragit S100, Polyvinyl alcohol | 12 days | ~84% | |
| Ocular Inserts | Ethyl cellulose, Eudragit RL100 | Not specified | Controlled release, variable with polymer ratio |
Experimental Protocols
Protocol 1: IVRT of a this compound Ophthalmic Ointment using USP Apparatus 4
-
Apparatus Setup: Assemble the USP Apparatus 4 (flow-through cell) with semisolid adapters.
-
Membrane Preparation: Cut a cellulose acetate membrane (0.45 µm pore size) to the appropriate size. Hydrate the membrane in the release medium for at least 30 minutes prior to use.
-
Sample Application: Accurately weigh and apply a consistent amount of the this compound ointment onto the hydrated membrane within the semisolid adapter.
-
Cell Assembly: Securely place the sample-loaded adapter into the flow-through cell, ensuring no air bubbles are trapped.
-
Release Medium: Prepare simulated tear fluid (pH 7.4) containing a suitable concentration of SLS to ensure sink conditions. De-gas the medium before use.
-
Test Execution: Pump the release medium through the cells at a constant flow rate and maintain the temperature at 37°C.
-
Sample Collection: Collect the effluent at predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours).
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
Visualizations
Caption: Figure 1: General Experimental Workflow for this compound IVRT.
Caption: Figure 2: Troubleshooting Logic for Inconsistent IVRT Results.
References
- 1. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro release testing method development for ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogel-based ocular drug delivery systems: Emerging fabrication strategies, applications, and bench-to-bedside manufacturing considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Hydrogel Nanoparticle Systems for Enhanced Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Side Effects of Topical Levobunolol Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the systemic side effects of topical levobunolol administration.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects associated with topical this compound administration?
A1: this compound, a non-selective beta-adrenergic receptor blocker, can be absorbed systemically after topical ophthalmic administration, leading to a range of side effects. The most commonly reported systemic adverse reactions include cardiovascular effects such as bradycardia (slow heart rate), hypotension (low blood pressure), and potential exacerbation of heart failure.[1][2] Respiratory effects like bronchospasm can occur, particularly in patients with a history of asthma or chronic obstructive pulmonary disease (COPD).[1] Other reported side effects include headache, dizziness, and fatigue.[3]
Q2: How does topical this compound enter the systemic circulation?
A2: After instillation into the eye, a significant portion of the ophthalmic solution does not penetrate the cornea. Instead, it drains through the nasolacrimal duct into the nasal cavity. The nasal mucosa is highly vascularized, allowing for rapid absorption of the drug directly into the bloodstream.[4] This pathway bypasses the first-pass metabolism in the liver, which can lead to higher systemic bioavailability and an increased risk of side effects.
Q3: What are the main strategies to reduce the systemic absorption of topical this compound?
A3: Strategies to minimize systemic absorption can be broadly categorized into three areas:
-
Application Techniques: Simple physical methods can significantly reduce the amount of drug entering the nasolacrimal duct. These include:
-
Nasolacrimal Occlusion (NLO): Applying pressure to the inner corner of the eye to block the puncta.
-
Eyelid Closure: Simply keeping the eyes closed for a few minutes after instillation.
-
Tissue Press Method: Gently pressing a tissue to the inner corner of the eye to absorb excess solution.
-
-
Formulation Modifications: Altering the drug formulation can increase its residence time in the eye and reduce the amount available for systemic absorption. This includes:
-
Viscosity Enhancers: Increasing the viscosity of the solution to prolong contact time with the cornea.
-
In-situ Gels: Formulations that are liquid upon instillation but transform into a gel in the eye.
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles to control its release.
-
-
Pharmacological Approaches: Co-administration of a vasoconstrictor can reduce blood flow in the conjunctiva and nasal mucosa, thereby decreasing systemic absorption.
Troubleshooting Guides
Formulation Development
Issue: Low drug loading efficiency in this compound-loaded nanoparticles prepared by nanoprecipitation.
| Possible Cause | Troubleshooting Step |
| High water solubility of the drug. | While nanoprecipitation is generally for hydrophobic drugs, it can be adapted. Try using a two-step nanoprecipitation method or optimizing the solvent/anti-solvent system to decrease the drug's solubility in the final mixture. |
| Drug partitioning into the aqueous phase. | Adjust the pH of the aqueous phase to a point where the drug is least soluble. |
| Rapid diffusion of the drug. | Decrease the rate of addition of the organic phase to the aqueous phase to allow for more controlled precipitation of the polymer around the drug. |
| Inappropriate polymer to drug ratio. | Experiment with different ratios of polymer to drug. A higher polymer concentration may improve encapsulation, but can also lead to larger particle sizes. |
| Suboptimal surfactant concentration. | The surfactant is crucial for stabilizing the newly formed nanoparticles. Optimize the surfactant concentration to prevent particle aggregation and drug leakage. |
Issue: In-situ hydrogel for this compound has incorrect viscosity.
| Possible Cause | Troubleshooting Step |
| Incorrect polymer concentration. | Adjust the concentration of the gelling polymer (e.g., Carbopol, HPMC). Higher concentrations generally lead to higher viscosity. |
| pH of the formulation is not optimal. | For pH-sensitive gels (like those using Carbopol), ensure the initial pH of the solution is in the liquid range and that it will transition to a gel at the physiological pH of tears (around 7.4). |
| Inappropriate combination of polymers. | When using a combination of polymers (e.g., Carbopol and HPMC), the ratio can significantly affect the final viscosity and gelling properties. Systematically vary the ratios to find the optimal combination. |
| Shear rate during measurement. | Ophthalmic gels are often pseudoplastic, meaning their viscosity changes with shear rate (like blinking). Ensure you are measuring viscosity under conditions that mimic the ocular environment. |
In Vivo Experiments
Issue: High variability in plasma this compound concentrations in animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent drop size and administration. | Use a calibrated micropipette to ensure a consistent drop volume is administered to each animal. Standardize the instillation technique to minimize variability. |
| Variable nasolacrimal drainage. | If not part of the experimental design, implement a consistent nasolacrimal occlusion technique across all animals to reduce variability from this major absorption route. |
| Stress-induced changes in physiology. | Acclimatize animals to the experimental procedures to minimize stress, which can affect physiological parameters like heart rate and blood flow, potentially influencing drug absorption. |
| Analytical method variability. | Ensure your HPLC or other analytical method for quantifying this compound in plasma is validated for linearity, accuracy, and precision. Run quality control samples with each batch of experimental samples. |
Quantitative Data
Table 1: Plasma Concentrations of this compound after Topical Administration in Humans
| This compound Concentration | Administration Regimen | Mean Plasma Concentration Range (ng/mL) | Highest Individual Plasma Level (ng/mL) |
| 0.5% | Single instillation | 0.1 - 0.3 | 1.1 |
| 1% | Single instillation | 0.3 - 0.6 | 1.2 |
| 0.5% | Twice daily for 1 week | 0.1 - 0.3 | N/A |
| 1% | Twice daily for 1 week | 0.3 - 0.6 | N/A |
Table 2: Effect of Application Technique on Systemic Absorption of a Topical Beta-Blocker (Timolol) in Humans *
| Application Technique | Mean Plasma Concentration (pg/mL) at 60 min | Percentage Reduction vs. No Intervention |
| No Intervention | 531 | - |
| Nasolacrimal Occlusion (5 min) | 208 | 60.8% |
| Tissue Press Method | 239 | 55.0% |
*Data from a study on timolol, a similar non-selective beta-blocker, is presented here as a reference for the expected magnitude of effect. Similar results would be anticipated for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation
This protocol describes the formulation of this compound-loaded Eudragit S100 nanoparticles.
Materials:
-
This compound HCl
-
Eudragit S100
-
Polyvinyl alcohol (PVA)
-
Tween 80
-
Ethanol
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA and this compound HCl (e.g., 5 mg/mL). Add 1% Tween 80 to this solution.
-
Organic Phase Preparation: Prepare an organic solution of Eudragit S100 in ethanol.
-
Nanoprecipitation: Add the organic solution dropwise into the aqueous solution under continuous magnetic stirring at a constant speed (e.g., 800 rpm) at room temperature.
-
Solvent Evaporation: Allow the organic solvent to evaporate completely, which will result in a suspension of nanoparticles in the aqueous phase.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 18,000 rpm) at 4°C for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet several times with distilled water to remove any unentrapped drug and excess surfactant.
-
Storage: Store the purified nanoparticles at 4°C.
This protocol is adapted from a study on this compound nanoparticle formulation.
Protocol 2: In Vivo Evaluation of Systemic Absorption in a Rabbit Model
This protocol outlines a method to assess the systemic absorption of different topical this compound formulations.
Animal Model:
-
New Zealand White rabbits
Procedure:
-
Animal Preparation: Acclimatize the rabbits to the experimental conditions. On the day of the experiment, place the animals in restraining boxes.
-
Formulation Administration: Instill a precise volume (e.g., 25 µL) of the test formulation (e.g., this compound solution, this compound nanoparticle suspension) into the conjunctival sac of one eye.
-
Nasolacrimal Occlusion (if applicable): If the study design includes NLO, apply gentle pressure to the inner canthus of the eye for a specified duration (e.g., 5 minutes) immediately after instillation.
-
Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) post-instillation.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the systemic absorption of the different formulations.
This protocol is a generalized procedure based on common practices in ophthalmic drug delivery studies.
Visualizations
Caption: Logical workflow of topical this compound administration and systemic side effects.
Caption: Simplified beta-adrenergic receptor signaling pathway blocked by this compound.
Caption: Experimental workflow for preparing this compound-loaded nanoparticles.
References
- 1. Influence of nanoprecipitation method parameters on nanoparticles loaded with gatifloxacin for ocular drug delivery | Semantic Scholar [semanticscholar.org]
- 2. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Nanoprecipitation as emerging technique for nanosuspension in ocular drug delivery | International Journal of Current Research [journalcra.com]
Technical Support Center: Enhancing Corneal Penetration of Levobunolol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the corneal penetration of Levobunolol, a non-selective beta-blocker used in the treatment of glaucoma.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the corneal penetration of this compound?
A1: The cornea presents significant anatomical and physiological barriers to drug penetration. The primary obstacles include:
-
The Corneal Epithelium: This lipophilic outer layer, with its tight junctions between cells, restricts the passage of hydrophilic drugs.[2]
-
The Stroma: This hydrophilic layer, situated beneath the epithelium, impedes the penetration of lipophilic drugs.[2]
-
Pre-corneal Factors: Rapid tear turnover, blinking, and nasolacrimal drainage significantly reduce the contact time of topical formulations with the corneal surface, leading to poor bioavailability (typically 1-5% for conventional eye drops).[2][3]
Q2: What are the main formulation strategies to overcome these barriers for this compound?
A2: Several advanced formulation strategies can be employed to enhance the corneal penetration and bioavailability of this compound. These include:
-
Nanocarriers: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect the drug from degradation, improve its solubility, and prolong its residence time on the ocular surface. Cationic nanocarriers can further enhance retention through electrostatic interactions with the negatively charged cornea and conjunctiva.
-
In-Situ Gels: These formulations are administered as eye drops and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., pH, temperature, ions). This increases the viscosity, prolonging the drug's contact time.
-
Ocular Inserts: These are solid or semi-solid sterile preparations placed in the conjunctival sac to provide a sustained release of the drug over an extended period.
-
Prodrugs: This chemical modification approach involves converting the active drug into a more permeable derivative that is then metabolized back to the active form within the eye.
-
Penetration Enhancers: These are excipients included in the formulation to transiently and reversibly alter the permeability of the corneal epithelium.
Troubleshooting Guides
Issue 1: Low In Vitro Corneal Permeability of this compound Formulation
Possible Cause: Suboptimal formulation characteristics leading to poor interaction with or transport across corneal models.
Troubleshooting Steps:
-
Re-evaluate Formulation Parameters:
-
Particle Size and Zeta Potential (for Nanocarriers): For nanoparticle-based formulations, ensure the particle size is within the optimal range (e.g., 100-200 nm) for cellular uptake. A positive zeta potential can enhance interaction with the negatively charged corneal surface.
-
Viscosity (for In-Situ Gels): The gelling strength and final viscosity should be sufficient to prolong residence time without causing blurred vision or discomfort.
-
Drug Loading and Encapsulation Efficiency: Low drug loading or encapsulation efficiency will result in a lower concentration gradient to drive permeation.
-
-
Incorporate Penetration Enhancers: Consider the addition of penetration enhancers to your formulation. Examples include chelating agents (e.g., EDTA) that disrupt tight junctions or surfactants that modify cell membranes.
-
Assess Experimental Model Integrity: The choice and handling of the in vitro or ex vivo corneal model are critical.
-
Cell-Based Models: Verify the integrity of cell monolayers (e.g., human corneal epithelial cells) by measuring transepithelial electrical resistance (TEER).
-
Excised Cornea Models: Ensure the freshness and proper handling of excised animal corneas (e.g., bovine, porcine, rabbit) to maintain their physiological function. Consider that inter-species variations can affect results.
-
Issue 2: Rapid Clearance of Formulation in In Vivo Models
Possible Cause: Insufficient mucoadhesion or viscosity of the formulation.
Troubleshooting Steps:
-
Enhance Mucoadhesion: Incorporate mucoadhesive polymers into your formulation. Chitosan and its derivatives are well-known for their ability to adhere to the mucosal surfaces of the eye, thereby increasing residence time.
-
Optimize In-Situ Gelling Properties: For in-situ gels, adjust the concentration of gelling agents (e.g., Carbopol, HPMC) to achieve a more robust gel matrix upon instillation.
-
Consider Nanocarrier Surface Modification: For nanoparticle formulations, coating with mucoadhesive polymers like chitosan can improve pre-corneal retention.
Quantitative Data Summary
Table 1: Example of this compound Nanoparticle Formulation Characteristics
| Formulation Code | Polymer Ratio (Eudragit S100:PVA) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| F1 | 1:1 | 150.34 ± 5.12 | -18.5 ± 1.98 | 75.45 ± 2.11 |
| F2 | 1:2 | 125.87 ± 4.56 | -20.1 ± 2.34 | 82.13 ± 1.54 |
| F3 (Optimized) | 1:3 | 102.61 ± 3.92 | -22.2 ± 2.76 | 86.99 ± 1.90 |
Data adapted from a study on Eudragit-based nanoparticles of this compound.
Table 2: In-Vitro Drug Release from this compound Ocular Inserts
| Formulation Code | Polymer Composition | Cumulative Drug Release at 4h (%) |
| H-1 | HPMC K15M (1%) | 65.7 ± 2.3 |
| H-2 | HPMC K15M (1.5%) | 58.2 ± 1.9 |
| H-3 | HPMC K15M (2%) | 51.5 ± 2.1 |
| P-4 (Optimized) | Plantago Ovata (2%) | 75.4 ± 2.8 |
Illustrative data based on findings for ocular inserts.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Eudragit Nanoparticles
This protocol is based on the nanoprecipitation method.
-
Organic Phase Preparation: Dissolve a specific amount of Eudragit S100 and this compound in an organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped drug and excess stabilizer. Wash the pellet with distilled water and resuspend.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, and entrapment efficiency.
Protocol 2: Ex Vivo Transcorneal Permeation Study
This protocol uses an excised cornea mounted in a Franz diffusion cell.
-
Cornea Preparation: Obtain fresh animal corneas (e.g., from a local abattoir) and carefully excise them.
-
Franz Cell Assembly: Mount the cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with a suitable buffer (e.g., simulated tear fluid) and maintain it at 37°C with constant stirring.
-
Drug Application: Apply the this compound formulation to the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace them with fresh buffer.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the drug's penetration rate.
Visualizations
Caption: Workflow for an ex vivo transcorneal permeation study.
Caption: Strategies to enhance this compound corneal penetration.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Levobunolol in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Levobunolol in plasma.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Question 1: My quantitative results for this compound are inconsistent and irreproducible across different sample batches. What is the likely cause and how can I fix it?
Answer:
Possible Cause: The most probable cause is variability in the plasma matrix composition between different lots or individual samples.[1][2] Plasma is a complex biological matrix, and endogenous components like phospholipids, proteins, and salts can vary, leading to inconsistent ion suppression or enhancement.[1][3] This directly affects the accuracy and reproducibility of your quantification.[4]
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects. A SIL-IS for this compound (e.g., this compound-d9) will co-elute and experience nearly identical ionization suppression or enhancement as the analyte. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to more accurate and precise results.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your study samples (e.g., blank human plasma). This ensures that the calibration curve accounts for the average matrix effect present in the samples.
-
Evaluate Matrix Factor Across Multiple Lots: During method validation, assess the matrix effect in at least six different lots of blank plasma. This involves comparing the analyte's response in post-extraction spiked matrix samples to its response in a neat solution. According to FDA guidance, this ensures the method is robust and not susceptible to lot-to-lot variability.
Question 2: I am observing significant ion suppression at the retention time of this compound, leading to poor sensitivity. What is causing this and how can it be mitigated?
Answer:
Possible Cause: Significant ion suppression in plasma analysis is frequently caused by the co-elution of phospholipids. Phospholipids are major components of cell membranes and are abundantly present in plasma. During electrospray ionization (ESI), these compounds can compete with this compound for ionization, reducing the analyte's signal intensity.
Solutions:
-
Optimize Sample Preparation for Phospholipid Removal: Standard protein precipitation (PPT) is often insufficient as it does not effectively remove phospholipids. Consider more advanced techniques:
-
Phospholipid Removal Plates/Cartridges: Products like HybridSPE® or Ostro™ use specific chemistries (e.g., zirconia-coated silica) to selectively retain and remove phospholipids from the sample extract.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using specific solvent systems (e.g., methyl tert-butyl ether) to selectively extract this compound while leaving phospholipids in the aqueous phase.
-
Solid-Phase Extraction (SPE): A well-developed SPE protocol can effectively separate the analyte from interfering matrix components, including phospholipids.
-
-
Modify Chromatographic Conditions: Adjust the HPLC/UPLC gradient to achieve chromatographic separation between this compound and the main phospholipid classes, which often elute in the middle of a typical reversed-phase gradient.
-
Use a Divert Valve: Program the divert valve to send the column flow to waste during the time windows when highly interfering components, like salts and phospholipids, elute, preventing them from entering the mass spectrometer source.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Synthetic Route for High-Yield Levobunolol Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the high-yield synthesis of Levobunolol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for high-yield this compound hydrochloride?
A1: The optimized synthetic route is a two-step process. The first step involves the reduction of 1,5-dihydroxynaphthalene to 5-hydroxy-1-tetralone. The second step is a substitution reaction between 5-hydroxy-1-tetralone and S-1-tert-butyl-epoxymethylamine, followed by acidification with a solution of hydrogen chloride in ethanol to yield this compound hydrochloride.[1] This method is designed to improve regioselectivity and avoid common side reactions, leading to high yield and optical purity.[1]
Q2: What are the critical parameters for maximizing the yield and purity?
A2: Key parameters include the choice of reducing agent and catalyst in the first step, the selection of the alkaline agent and solvent in the second step, and the temperature and duration of both reactions.[1] The final crystallization process is also crucial for achieving high purity and the desired enantiomeric excess (ee value).[1]
Q3: What kind of yields and purity can be expected with the optimized protocol?
A3: Following the optimized protocols, yields of up to 87.3% can be achieved, with a liquid-phase purity and an ee value of over 99%.[1]
Experimental Protocols
Step 1: Synthesis of 5-hydroxy-1-tetralone
This procedure details the reduction of 1,5-dihydroxynaphthalene.
Methodology:
-
Combine 1,5-dihydroxynaphthalene, a metal catalyst (e.g., Palladium on carbon or Raney nickel), a reducing agent (e.g., potassium formate, sodium formate, or hydrazine hydrate), and an alcohol-water solvent in a reaction vessel.
-
Heat the mixture under normal atmospheric pressure to the specified reaction temperature (refer to tables below) and stir for 3-9 hours.
-
Upon completion of the reaction, add sodium hydroxide and stir.
-
Filter the hot mixture under suction.
-
Adjust the pH of the filtrate to 2-3 using industrial hydrochloric acid to precipitate the product.
-
Filter the precipitate and recrystallize from a suitable solvent (e.g., methanol and water) to obtain pure 5-hydroxy-1-tetralone.
Step 2: Synthesis of this compound Hydrochloride
This procedure describes the substitution reaction and final salt formation.
Methodology:
-
Mix the 5-hydroxy-1-tetralone obtained from Step 1 with an alkaline agent (e.g., sodium hydroxide) and S-1-tert-butyl-epoxymethylamine in a solvent (e.g., methanol).
-
Heat the mixture to the specified reaction temperature (refer to tables below) and stir for 3-12 hours to conduct the substitution reaction.
-
After the reaction, evaporate the solvent.
-
Extract the residue with a mixture of ethyl acetate and water.
-
Separate the organic layer and evaporate to dryness.
-
Add a solution of hydrogen chloride in ethanol to the residue and stir for 1 hour.
-
Filter the resulting precipitate, recrystallize with ethanol, and dry under vacuum to obtain this compound hydrochloride.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 5-hydroxy-1-tetralone
| Example | Reducing Agent | Metal Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Potassium Formate | Palladium on Carbon | Water, Methanol | 70 | 6 | 83.3 | >99 |
| 2 | Sodium Formate | Palladium on Carbon | Water, Ethanol | 90 | 6 | 85.2 | >99 |
| 3 | Hydrazine Hydrate | Raney Nickel | Water, n-propanol | 85 | 6 | 86.4 | >99 |
Data sourced from patent US10611721B2.
Table 2: Reaction Conditions and Yields for the Synthesis of this compound Hydrochloride
| Example | Alkaline Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee value (%) | Purity (%) |
| 1 | Sodium Hydroxide | Methanol | 70 | 6 | 82.4 | >99 | >99 |
| 2 | Sodium Hydroxide | Methanol | 65 | 7 | 85.4 | >99 | >98 |
| 3 | Sodium Hydroxide | Methanol | 65 | 6 | 87.3 | >99 | >99 |
Data sourced from patent US10611721B2.
Visualizations
Caption: Synthetic workflow for this compound hydrochloride.
Troubleshooting Guide
Problem: Low yield in Step 1 (Synthesis of 5-hydroxy-1-tetralone).
-
Question: My yield of 5-hydroxy-1-tetralone is significantly lower than reported. What are the possible causes?
-
Answer:
-
Inactive Catalyst: The Palladium on carbon or Raney nickel catalyst may have lost activity. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.
-
Inefficient Reducing Agent: The formate salt or hydrazine hydrate may be of poor quality or degraded. Use a fresh, high-purity reducing agent.
-
Suboptimal Temperature: The reaction is temperature-sensitive. Ensure the reaction mixture reaches and maintains the specified temperature for the entire duration.
-
Incomplete Reaction: The reaction time might have been insufficient. Monitor the reaction progress using TLC or HPLC to ensure completion before proceeding with workup.
-
Product Loss During Workup: The pH adjustment is critical for precipitation. Ensure the pH is accurately brought to 2-3. Additionally, premature filtration before complete precipitation or excessive washing can lead to product loss.
-
-
Problem: Formation of byproducts in Step 2 (Substitution Reaction).
-
Question: I am observing significant impurity peaks on my chromatogram after the substitution reaction. What could these be?
-
Answer:
-
Poor Regioselectivity: While the patented method improves regioselectivity, incorrect stoichiometry or temperature can lead to the nucleophilic attack on the less favored carbon of the epoxide, resulting in a regioisomeric impurity.
-
Dimerization: A potential side reaction is the formation of a diether product where a second molecule of 5-hydroxy-1-tetralone reacts with the epoxide. Ensure the stoichiometry of S-1-tert-butyl-epoxymethylamine is correct.
-
Elimination Reaction: The use of a strong base can sometimes promote the elimination of the alkylating agent, though this is less likely with an epoxide. Using the specified alkaline agents at the recommended temperatures minimizes this risk.
-
-
Problem: Low optical purity (ee value) in the final product.
-
Question: The enantiomeric excess of my this compound hydrochloride is below 99%. Why is this happening?
-
Answer:
-
Racemization of Chiral Reagent: The starting material, S-1-tert-butyl-epoxymethylamine, may have low optical purity or could have racemized. Ensure the quality of this chiral reagent.
-
Side Reactions Affecting Stereocenter: Although the reaction is designed to proceed via an SN2-type mechanism with inversion of configuration, any side reactions that affect the chiral center could lead to a decrease in the ee value.
-
Inadequate Purification: The recrystallization step is crucial for enhancing optical purity. If the initial ee value is slightly low, a carefully performed recrystallization from ethanol should remove the unwanted enantiomer.
-
-
Problem: Difficulty with crystallization of the final product.
-
Question: The this compound hydrochloride is not precipitating cleanly, or it is forming an oil. How can I resolve this?
-
Answer:
-
Presence of Water: The final product is a hydrochloride salt, which can be hygroscopic. Ensure all solvents are dry and the workup is performed under anhydrous conditions where possible. Any residual water can inhibit crystallization.
-
Incorrect Stoichiometry of HCl: The addition of the ethanolic HCl solution is a critical step. An excess or deficit of HCl can affect the salt's solubility and prevent crystallization. The molar concentration of the HCl solution should be precise.
-
Supersaturation Issues: The solution might be too concentrated, leading to rapid precipitation and oiling out. Try using a slightly more dilute solution or cooling the solution more slowly to promote the formation of well-defined crystals.
-
Impurities Inhibiting Crystallization: If significant impurities are present from the previous step, they can interfere with the crystal lattice formation. It may be necessary to purify the free base intermediate before proceeding with the acidification step.
-
-
Caption: Troubleshooting logic for this compound hydrochloride synthesis.
References
Technical Support Center: Stability of Levobunolol Ophthalmic Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levobunolol ophthalmic preparations. The focus is on preventing degradation and ensuring the stability of the active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution During Preliminary Formulation Studies
Question: Our lab is observing a rapid loss of potency of this compound in our initial ophthalmic solution formulations, even under ambient conditions. What are the likely causes and how can we troubleshoot this?
Answer: Rapid degradation of this compound can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. Here’s a step-by-step troubleshooting guide:
-
pH Assessment: this compound's stability is pH-dependent. The conversion of this compound to its equipotent metabolite, dihydrothis compound, is also influenced by pH.
-
Recommendation: Evaluate the pH of your formulation. The optimal pH range for this compound hydrochloride solutions is generally between 5.0 and 8.0. Consider using a robust buffering system, such as a boric acid/borax buffer, to maintain the pH within this range.
-
-
Oxidative Stress: this compound may be susceptible to oxidation, which can be catalyzed by trace metal ions.
-
Recommendation: While common antioxidants like sodium metabisulfite are used in some ophthalmic preparations, there is evidence to suggest that for this compound hydrochloride, such antioxidants, along with chelating agents like EDTA, may paradoxically decrease stability. A Japanese patent suggests that a formulation with boric acid as a stabilizer, and explicitly without antioxidants and chelating agents, shows improved stability.[1] Therefore, it is recommended to first evaluate formulations without these common antioxidants and chelating agents. If oxidation is still suspected, a thorough investigation into the source of oxidative stress is warranted.
-
-
Photostability: this compound preparations should be protected from light, indicating susceptibility to photodegradation.[2][3]
-
Recommendation: Conduct all experiments under light-protected conditions (e.g., using amber glassware or in a dark room). Package final formulations in opaque or UV-protective containers.
-
-
Excipient Compatibility: Interactions with other excipients in the formulation can lead to degradation.
-
Recommendation: Conduct a systematic excipient compatibility study. This involves preparing binary mixtures of this compound with each individual excipient and storing them under accelerated stability conditions. Analyze the mixtures at specified time points for the appearance of degradation products.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Testing
Question: We are conducting a stability study on our this compound ophthalmic solution, and we are observing new peaks in our HPLC chromatogram that are not present in the initial time point. How do we identify these and prevent their formation?
Answer: The appearance of new peaks indicates the formation of degradation products. A systematic approach is required for their identification and mitigation.
-
Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study is essential. This involves subjecting the this compound drug substance and product to harsh conditions to intentionally generate degradation products.
-
Recommendation: Perform a forced degradation study under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions. This will help in generating the unknown peaks observed in your stability study in a shorter time frame and at higher concentrations, facilitating their identification.
-
-
Peak Tracking and Identification: The unknown peaks from the stability study should be compared with those generated in the forced degradation study.
-
Recommendation: Use a stability-indicating HPLC method to track the formation of these new peaks over time. For structural elucidation of the degradation products, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are required.
-
-
Mitigation Strategies: Once the degradation pathway is identified (e.g., hydrolysis, oxidation), you can implement targeted strategies to prevent the formation of these impurities.
-
Hydrolysis: Adjust and maintain the pH of the formulation within a stable range using an appropriate buffer system.
-
Oxidation: As previously mentioned, the use of traditional antioxidants should be carefully evaluated. The primary strategy should be to minimize exposure to oxygen and catalytic metal ions. This can be achieved by purging the formulation with an inert gas like nitrogen and using high-purity excipients.
-
Photodegradation: Ensure adequate light protection for the drug product throughout its shelf life.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in ophthalmic preparations?
A1: The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photodegradation. The extent of each pathway's contribution to the overall degradation profile depends on the specific formulation and storage conditions.
Q2: What is the role of pH in the stability of this compound solutions?
A2: The pH of the solution is a critical factor influencing the stability of this compound. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation. The conversion of this compound to its active metabolite, dihydrothis compound, is also pH-dependent. Maintaining the pH in the range of 5.0 to 8.0 is generally recommended for stability.
Q3: Should I include an antioxidant in my this compound ophthalmic formulation?
A3: While many ophthalmic solutions contain antioxidants like sodium metabisulfite to prevent oxidative degradation, for this compound hydrochloride, this may not be beneficial. A Japanese patent suggests that antioxidants and chelating agents like EDTA can negatively impact the stability of this compound in an aqueous solution.[1] It is recommended to formulate with boric acid as a stabilizer and to avoid the inclusion of traditional antioxidants unless specific studies demonstrate their necessity and compatibility.
Q4: How can I prevent photodegradation of this compound?
A4: this compound is known to be light-sensitive.[2] To prevent photodegradation, it is crucial to protect the drug substance and the final formulation from light exposure during manufacturing, packaging, and storage. Using opaque or amber-colored primary packaging is a standard and effective measure.
Q5: What is a stability-indicating HPLC method and why is it important?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. It is crucial for stability studies as it allows for the accurate determination of the drug's potency over time and helps in understanding the degradation profile of the drug product.
Q6: Are there any known degradation products of this compound?
A6: While the metabolism of this compound to dihydrothis compound is well-documented, specific chemical degradation products from forced degradation studies (hydrolysis, oxidation, photolysis) are not extensively reported in publicly available literature. A comprehensive forced degradation study coupled with structure elucidation techniques (LC-MS, NMR) would be necessary to identify and characterize these products for a specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a suitable concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with purified water and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Evaluation: Analyze the stressed samples using a suitable HPLC method and compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
Methodology (Illustrative Example - Optimization Required):
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., around 258 nm).
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the method is free from interference from degradation products and excipients.
-
Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) to assess the method's reliability under varied conditions.
-
Quantitative Data
No specific quantitative data from forced degradation studies on this compound is readily available in the reviewed public literature. The following table is a template that researchers should aim to populate with their experimental data.
Table 1: Illustrative Template for Summarizing Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | % Degradation | No. of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl at 60°C | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 N NaOH at 60°C | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 3% H₂O₂ at RT | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Photostability (UV/Vis) | 8 | ||||
| 24 |
Visualizations
References
Adjusting pH and viscosity of in-situ gels for optimal Levobunolol release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on adjusting the pH and viscosity of in-situ gels for the optimal release of Levobunolol.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when formulating a this compound in-situ gel for ophthalmic use?
A1: The primary parameters to consider are pH, viscosity, gelling capacity, drug content, and in-vitro drug release. The formulation should be a liquid at room temperature for ease of administration and should undergo a rapid sol-to-gel transition upon instillation into the eye.[1][2][3] The pH of the sol should be non-irritating, typically between 4.5 and 6.5, and the gel should have a pH compatible with tear fluid (around 7.4).[2][4] Viscosity plays a crucial role in precorneal residence time and sustained drug release.
Q2: Which polymers are commonly used for pH-triggered in-situ gels for this compound?
A2: Carbopol (a polyacrylic acid polymer) is a widely used pH-sensitive polymer that remains in a solution state at acidic pH and forms a gel at alkaline pH. It is often used in combination with viscosity-enhancing polymers like Hydroxypropyl Methylcellulose (HPMC) to achieve the desired rheological properties and reduce acidity.
Q3: How does polymer concentration affect the viscosity and drug release of the in-situ gel?
A3: Generally, increasing the concentration of polymers like Carbopol and HPMC increases the viscosity of the formulation. This increased viscosity can lead to a more sustained release of the drug over a longer period. Finding the optimal polymer concentration is key to balancing ease of administration with prolonged therapeutic effect.
Q4: What are ion-activated in-situ gelling systems and what polymers are used?
A4: Ion-activated in-situ gels are liquid formulations that transition into a gel in the presence of cations (like Na+, Ca²⁺, Mg²⁺) found in tear fluid. Common polymers for this type of system include Gellan gum (Gelrite®) and Sodium Alginate. These systems offer an alternative to pH-triggered gels.
Q5: What is the ideal viscosity for an ophthalmic in-situ gel?
A5: The ideal viscosity for an ophthalmic in-situ gel should be low enough in its liquid state (sol) to be easily administered as a drop, typically in the range of 5-100 cPs. Upon gelling in the eye, the viscosity should be high enough to prolong contact time but not so high as to cause discomfort or blurred vision.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Gelling Capacity | - Insufficient polymer concentration.- Incorrect pH of the formulation or gelling environment.- For ion-activated gels, insufficient cation concentration in the simulated tear fluid. | - Incrementally increase the concentration of the gelling polymer (e.g., Carbopol, Gellan gum).- Ensure the pH of the formulation is in the optimal range for the chosen polymer (e.g., acidic for Carbopol). Verify the pH of the simulated tear fluid is around 7.4.- For ion-activated systems, confirm the correct concentration of cations in your simulated tear fluid. |
| Gel is Too Stiff or Causes Irritation | - Polymer concentration is too high.- The pH of the initial formulation is too low, causing irritation upon instillation before neutralization. | - Decrease the concentration of the primary gelling agent or the viscosity-enhancing polymer.- Adjust the initial pH of the formulation to be closer to physiological pH without compromising its liquid state. Combining polymers like Carbopol and HPMC can help moderate the initial acidity. |
| Drug Release is Too Fast | - Low viscosity of the gel.- Insufficient cross-linking of the polymer matrix. | - Increase the polymer concentration to enhance viscosity.- Consider using a higher molecular weight grade of the polymer or a combination of polymers to create a denser gel matrix. |
| Drug Release is Too Slow or Incomplete | - High viscosity of the gel.- Strong interaction between the drug and the polymer matrix. | - Decrease the polymer concentration to lower the viscosity.- Modify the formulation by adding excipients that can modulate drug-polymer interactions. |
| Formulation is Not Sterile | - Contamination during the manufacturing process.- Ineffective sterilization method. | - Prepare the formulation in an aseptic environment.- For heat-stable components, autoclaving at 121°C for 15-20 minutes is a common method. Ensure that autoclaving does not negatively impact the viscosity, pH, or drug content of the final product. Some studies show negligible effects of autoclaving on these parameters for certain polymer combinations. |
| Inconsistent Viscosity Measurements | - Improper use of the viscometer.- Temperature fluctuations during measurement.- Shear rate not being controlled. | - Ensure the viscometer is properly calibrated and the correct spindle is used for the expected viscosity range.- Maintain a constant temperature during viscosity measurements, as temperature can significantly affect the rheology of in-situ gels.- Report viscosity at a specific shear rate, as these formulations often exhibit pseudoplastic (shear-thinning) behavior. |
Data Presentation
Table 1: Effect of Polymer Concentration on Viscosity and this compound Release
| Formulation Code | Carbopol-940 (% w/v) | HPMC E4M (% w/v) | Viscosity at pH 5 (cP) | Viscosity at pH 7.4 (cP) | Cumulative Drug Release at 8 hours (%) |
| F1 | 0.2 | 0.4 | Low | Moderate | 95.55 |
| F2 | 0.3 | 0.4 | Moderate | High | 90.00 |
This table is a synthesized representation based on findings that show increased polymer concentration leads to higher viscosity and more sustained drug release.
Table 2: Physicochemical Properties of Optimized this compound In-Situ Gel Formulations
| Parameter | Range |
| pH (sol state) | 4.97 - 5.01 |
| Drug Content (%) | 99.38 - 99.71 |
Data synthesized from studies on this compound HCl in-situ gels.
Experimental Protocols
Preparation of a pH-Triggered In-Situ Gel
This protocol describes the preparation of a this compound in-situ gel using Carbopol 940 and HPMC E4M.
-
HPMC Dispersion: Disperse the required amount of HPMC E4M in heated (around 80°C) purified water with continuous stirring. Allow it to cool to room temperature to form a clear solution.
-
Carbopol Dispersion: Slowly sprinkle Carbopol 940 into the HPMC solution while stirring continuously with a magnetic stirrer until a uniform dispersion is formed. Avoid clump formation.
-
Drug Incorporation: Dissolve this compound HCl and any necessary preservatives (e.g., benzalkonium chloride) in a small amount of purified water and add it to the polymer dispersion.
-
pH Adjustment: Adjust the pH of the formulation to approximately 5.0 using a 0.5 M NaOH solution.
-
Final Volume: Make up the final volume with purified water and stir until a homogenous solution is obtained.
-
Sterilization: The final formulation can be sterilized by autoclaving at 121°C and 15 psi for 20 minutes. It is crucial to test the formulation's properties post-sterilization to ensure they remain within specification.
Measurement of Viscosity
This protocol outlines the method for measuring the viscosity of the in-situ gel formulation.
-
Instrumentation: Use a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle.
-
Sample Preparation: Place a sufficient amount of the in-situ gel formulation (in its sol state) into the viscometer cup.
-
Temperature Control: Maintain the temperature of the sample at a non-physiological condition (e.g., 25°C) and a physiological condition (e.g., 34°C, simulating eye temperature).
-
Measurement in Sol State: Measure the viscosity of the liquid formulation at the non-physiological temperature and pH (e.g., pH 5).
-
Measurement in Gel State: To measure the viscosity of the gel, add a gelling agent (e.g., simulated tear fluid of pH 7.4) to the formulation to induce gelation. Then, measure the viscosity at the physiological temperature.
-
Shear Rate: Record the viscosity at various shear rates to characterize the rheological behavior of the formulation (e.g., pseudoplastic).
In-Vitro Drug Release Study
This protocol describes how to conduct an in-vitro drug release study.
-
Apparatus: Use a Franz diffusion cell apparatus.
-
Membrane: A cellophane membrane is placed between the donor and receptor compartments of the diffusion cell.
-
Receptor Medium: Fill the receptor compartment with a specific volume of simulated tear fluid (pH 7.4). Maintain the temperature at 37°C and stir the medium.
-
Sample Application: Place a known amount of the in-situ gel formulation into the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh simulated tear fluid to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for this compound content using a suitable analytical method, such as UV-Visible Spectrophotometry at a specific wavelength.
-
Data Calculation: Calculate the cumulative percentage of drug release over time.
Visualizations
Caption: Experimental workflow for this compound in-situ gel formulation and optimization.
Caption: Relationship between pH, viscosity, and drug release in in-situ gels.
References
Validation & Comparative
A Comparative Analysis of Levobunolol and Timolol for the Reduction of Intraocular Pressure
This guide provides a comprehensive comparison of Levobunolol and Timolol, two non-selective beta-adrenergic antagonists used in the management of elevated intraocular pressure (IOP) in patients with ocular hypertension and open-angle glaucoma. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their comparative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Data Presentation: Efficacy in IOP Reduction
The following table summarizes the quantitative data from various head-to-head clinical trials comparing the efficacy of this compound and Timolol in reducing intraocular pressure. The data consistently demonstrates that both drugs are comparable in their ability to lower IOP.
| Study Reference | Drug Concentration & Dosing | Duration of Study | Mean IOP Reduction (mmHg) | Key Findings |
| Geyer et al. (1988)[1] | 0.5% this compound (BID) vs. 0.5% Timolol (BID) | 4 years | > 8.8 mmHg for both groups | This compound was as safe and effective as Timolol for long-term IOP control.[1] |
| Rakofsky et al. (1985)[2] | 0.5% this compound (BID) vs. 0.5% Timolol (BID) | 15 months | 8.0 mmHg (this compound) vs. 8.0 mmHg (Timolol) | No significant difference in mean IOP reduction between the two drugs.[2] |
| Long et al. (1988)[3] | 0.25% this compound (BID) vs. 0.25% Timolol (BID) | 1 year | 5.1 mmHg (this compound) vs. 4.6 mmHg (Timolol) | No statistically or clinically significant differences in efficacy were noted. |
| Wandel et al. (1985) | 0.5% this compound (BID) vs. 0.5% Timolol (BID) | 15 months | 7.6 mmHg (this compound) vs. 6.8 mmHg (Timolol) | Both drugs were found to be equally effective and safe for long-term IOP control. |
| The this compound Study Group (1985) | 0.5% & 1% this compound (BID) vs. 0.5% Timolol (BID) | 2 years | ~27% reduction for both this compound concentrations, similar to Timolol. | This compound's IOP-lowering effect was sustained and comparable to Timolol. |
| Mills & Wright (2002) | 0.5% Timolol Gel (QD) vs. 0.5% this compound (BID) | 6 weeks (crossover) | Comparable IOP reduction at trough and peak. | Timolol gel once daily was as effective as this compound twice daily. |
BID: twice daily; QD: once daily
Experimental Protocols
The clinical trials cited in this guide generally adhere to a standardized set of protocols to ensure the accuracy and comparability of the data. Below are the detailed methodologies for the key experiments.
Patient Population
-
Inclusion Criteria:
-
Diagnosis of ocular hypertension or chronic open-angle glaucoma.
-
Age typically 18 years or older.
-
Intraocular pressure (IOP) above a specified baseline, often ≥ 22 mmHg in at least one eye after a washout period of previous IOP-lowering medications.
-
Open anterior chamber angles as confirmed by gonioscopy.
-
Best-corrected visual acuity of a certain standard (e.g., 20/100 or better).
-
-
Exclusion Criteria:
-
History of hypersensitivity to beta-blockers.
-
Presence of contraindications to beta-blocker therapy, such as bronchial asthma, severe chronic obstructive pulmonary disease (COPD), sinus bradycardia, second or third-degree atrioventricular block, or overt cardiac failure.
-
Concurrent use of other topical or systemic medications that could significantly affect IOP.
-
Any ocular condition that would interfere with the interpretation of the study results, such as significant corneal abnormalities or uveitis.
-
Recent intraocular surgery or laser therapy.
-
Study Design
The majority of the comparative studies were designed as double-masked, randomized, parallel-group, or crossover clinical trials.
-
Randomization: Patients were randomly assigned to receive either this compound or Timolol to minimize bias.
-
Masking (Blinding): In a double-masked study, neither the patient nor the investigator knew which treatment the patient was receiving. This is crucial to prevent bias in the assessment of efficacy and safety.
-
Washout Period: Before the start of the study, patients discontinued their existing IOP-lowering medications for a specified period (e.g., 2-4 weeks) to establish a baseline IOP.
Intraocular Pressure Measurement
-
Method: The gold-standard method for IOP measurement in these clinical trials is Goldmann applanation tonometry .
-
Procedure:
-
A topical anesthetic and a fluorescein strip are applied to the patient's cornea.
-
The patient is seated at a slit-lamp microscope, and the tonometer prism is brought into contact with the central cornea.
-
The force required to flatten a predetermined area of the cornea is measured, and this is converted into an IOP reading in mmHg.
-
-
Measurement Schedule: IOP is typically measured at specific time points throughout the day (e.g., 8 AM, 10 AM, 4 PM) to account for diurnal variations. Measurements are taken at baseline and at regular intervals throughout the study period (e.g., week 2, week 6, month 3, etc.).
Treatment Regimen
-
Patients were instructed to instill one drop of the assigned medication into the affected eye(s) according to the study protocol, typically once or twice daily.
-
Compliance with the treatment regimen was monitored throughout the study.
Mandatory Visualizations
Signaling Pathways
Both this compound and Timolol are non-selective beta-adrenergic receptor antagonists. Their primary mechanism of action in reducing IOP is by decreasing the production of aqueous humor in the ciliary body of the eye. This is achieved by blocking beta-1 and beta-2 adrenergic receptors, which in turn reduces the activity of adenylyl cyclase and lowers the intracellular concentration of cyclic AMP (cAMP).
Caption: Signaling pathway for this compound and Timolol in reducing IOP.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the efficacy of this compound and Timolol in reducing IOP.
Caption: A typical experimental workflow for a comparative clinical trial.
References
A Comparative Guide to the Bioanalytical Validation of Levobunolol in Rabbit Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established bioanalytical methods for the quantification of beta-blockers, analogous to Levobunolol, in plasma. Due to the limited availability of published data specifically detailing the validation of a bioanalytical method for this compound in rabbit plasma, this document focuses on comparing two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . The principles and validation parameters discussed are directly applicable to the development of a robust method for this compound.
The methodologies and data presented are synthesized from published studies on similar beta-blockers, providing a foundational understanding of the expected performance of these analytical approaches.
Comparison of Bioanalytical Methods
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound in rabbit plasma will depend on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on chromatography, detection via UV absorbance. | Separation based on ultra-high-pressure chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance. | High; provides structural information, minimizing interferences. |
| Sensitivity | Lower; typically in the ng/mL to µg/mL range. | Higher; capable of detecting concentrations in the pg/mL to ng/mL range. |
| Throughput | Lower; longer run times. | Higher; faster analysis times. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Matrix Effects | Less prone to signal suppression or enhancement. | Can be affected by ion suppression from endogenous plasma components. |
Quantitative Validation Data Summary
The following tables summarize typical validation parameters for the analysis of beta-blockers in plasma using HPLC-UV and UPLC-MS/MS. These values serve as a benchmark for the development and validation of a method for this compound.
Table 1: HPLC-UV Method for a Propranolol (as an analogue for this compound) in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 15 - 180 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Accuracy | 97.53 - 103.58% (intra-day), 98.37 - 100.45% (inter-day)[2] |
| Precision (%RSD) | 1.06 - 3.7% (intra-day), 0.53 - 2.75% (inter-day)[2] |
| Recovery | 97.9 - 102.7% |
Table 2: UPLC-MS/MS Method for 18 Antihypertensive Drugs (including beta-blockers) in Human Plasma
| Validation Parameter | Result |
| Linearity Range | Drug-dependent, typically low ng/mL to hundreds of ng/mL |
| Correlation Coefficient (r²) | > 0.995 for all compounds |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Accuracy | Within ±14.4% of nominal values |
| Precision (%RSD) | 1.7 - 12.3% (intra-day and inter-day) |
| Recovery | 80.0 - 119.6% |
| Matrix Effect | Within ±20.0% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. Below are representative protocols for plasma sample preparation.
Protein Precipitation (PP)
This is a simple and rapid method for removing the majority of proteins from the plasma sample.
Protocol:
-
To 100 µL of rabbit plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.
-
Add 250 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,800 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the chromatography system.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample clean-up technique that can provide cleaner extracts than protein precipitation.
Protocol:
-
To 500 µL of rabbit plasma, add an appropriate internal standard.
-
Add 200 µL of a suitable buffer to adjust the pH (e.g., alkaline for basic drugs like this compound).
-
Add 3 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of ether and hexane).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages in the validation of a bioanalytical method for this compound in rabbit plasma.
Caption: Workflow for bioanalytical method validation.
Caption: Comparison of sample preparation workflows.
References
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Levobunolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Levobunolol, a non-selective beta-adrenergic receptor blocking agent used in the treatment of glaucoma. The following sections detail the experimental protocols, comparative performance data, and the logical workflow for method cross-validation, offering valuable insights for analytical method development and transfer in pharmaceutical quality control and research.
Introduction to HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, offering robust and reliable separation of compounds.[1][2] It utilizes columns packed with particles typically 3–5 µm in diameter and operates at pressures up to 6,000 psi.[3]
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particle sizes and operating at much higher pressures, often up to 15,000 psi.[3][4] This technology leads to significant improvements in resolution, sensitivity, and speed of analysis. The smaller particle size in UPLC columns results in a lower plate height (HETP) and allows for faster linear velocities without compromising separation efficiency, as described by the van Deemter equation.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound by HPLC and UPLC. These protocols are based on established chromatographic principles for the analysis of similar pharmaceutical compounds.
HPLC Method Protocol
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a 20 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Run Time: Approximately 10 minutes.
UPLC Method Protocol
-
Instrument: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a 20 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 225 nm.
-
Run Time: Approximately 2 minutes.
Performance Comparison
The transition from an HPLC to a UPLC method for this compound analysis is expected to yield significant improvements in several key performance indicators. The following table summarizes the anticipated quantitative data from a comparative analysis.
| Performance Parameter | HPLC | UPLC |
| Retention Time (min) | ~ 6.5 | ~ 1.5 |
| Peak Width (min) | ~ 0.3 | ~ 0.08 |
| Theoretical Plates | ~ 8,000 | ~ 25,000 |
| Resolution (Rs) | > 2.0 | > 3.0 |
| Back Pressure (psi) | ~ 1,500 | ~ 8,000 |
| Solvent Consumption (mL/run) | 10 | 0.8 |
| Analysis Time (min) | 10 | 2 |
| Relative Sensitivity | 1x | 2-3x |
Cross-Validation Workflow
The process of migrating an analytical method from HPLC to UPLC requires a thorough cross-validation to ensure that the new method provides equivalent or superior results. The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis.
Summary of Validation Parameters
The cross-validation process involves a series of experiments to demonstrate the suitability of the new UPLC method. The following table outlines the key validation parameters and their acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The this compound peak should be free from co-eluting peaks, and peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies. | Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of adopting UPLC technology. The UPLC method offers a substantial reduction in analysis time and solvent consumption, leading to increased sample throughput and reduced operational costs. Furthermore, the enhanced resolution and sensitivity of UPLC can lead to more accurate and reliable analytical results, which is critical in a regulated pharmaceutical environment. While the initial investment in UPLC instrumentation may be higher, the long-term benefits in terms of efficiency, performance, and data quality make it a compelling alternative to traditional HPLC for the analysis of this compound and other pharmaceutical compounds.
References
Comparative study of the ocular hypotensive effect of 0.25% vs 0.5% Levobunolol
For researchers and professionals in drug development, understanding the dose-dependent efficacy of ophthalmic solutions is critical. This guide provides a comparative study of the ocular hypotensive effects of 0.25% and 0.5% Levobunolol, a non-selective beta-adrenergic receptor blocking agent used in the treatment of glaucoma and ocular hypertension. By examining key experimental data, this document aims to offer a clear comparison of the two concentrations.
Mechanism of Action
This compound hydrochloride reduces elevated and normal intraocular pressure (IOP) by decreasing the production of aqueous humor.[1] This effect is achieved with minimal impact on pupil size or accommodation.[1] The onset of action is typically within one hour, with the maximum effect observed between 2 and 6 hours after administration. A single dose can maintain a significant reduction in IOP for up to 24 hours.
Comparative Efficacy in Intraocular Pressure Reduction
Clinical studies have demonstrated that both 0.25% and 0.5% concentrations of this compound are effective in lowering IOP. However, the higher concentration does not consistently produce a significantly greater reduction in IOP.
In a double-masked, randomized, controlled clinical trial involving 85 patients with open-angle glaucoma or ocular hypertension, the mean IOP reductions over a 3-month period were 6.2 mmHg for the 0.25% group and 6.0 mmHg for the 0.5% group from a baseline of approximately 25 mmHg. Another year-long study found mean IOP reductions of 5.1 mmHg for 0.25% this compound and 4.6 mmHg for timolol, a comparable beta-blocker. When the medication concentration was increased to 0.5% in patients whose IOP was not well controlled, it did not lead to a greater IOP reduction.
A titration study also indicated that the lowest concentrations of this compound (0.25%) provided a mean decrease from baseline IOP ranging from 6 to 8 mm Hg, which was comparable to the effects of timolol. Furthermore, a long-term, 4-year study showed mean IOP decreases of 7.1 mmHg for 0.5% this compound and 7.2 mmHg for 1% this compound, indicating a plateau in efficacy at the 0.5% concentration.
The following table summarizes the quantitative data from various comparative studies:
| Study Duration | Concentration | Mean IOP Reduction (mmHg) | Baseline IOP (mmHg) | Patient Population | Reference |
| 3 Months | 0.25% this compound | 6.2 | ~25 | Open-Angle Glaucoma or Ocular Hypertension | |
| 3 Months | 0.5% this compound | 6.0 | ~25 | Open-Angle Glaucoma or Ocular Hypertension | |
| 1 Year (Phase 1) | 0.25% this compound | 5.1 | Not Specified | Glaucoma or Ocular Hypertension | |
| 3 Months (Phase 2) | 0.5% this compound | No greater reduction than 0.25% | Not Specified | Glaucoma or Ocular Hypertension | |
| Not Specified | 0.25% this compound | 6 to 8 | Not Specified | Mild Open-Angle Glaucoma or Ocular Hypertension | |
| 4 Years | 0.5% this compound | 7.1 | 26 to 27 | Ocular Hypertension or Chronic Open-Angle Glaucoma | |
| 4 Years | 1% this compound | 7.2 | 26 to 27 | Ocular Hypertension or Chronic Open-Angle Glaucoma | |
| 3 Months | 0.5% this compound (once daily) | 7.0 | Not Specified | Not Specified | |
| ~2 Years | 0.5% this compound (twice daily) | 7 to 8 | Not Specified | Not Specified |
Experimental Protocols
The clinical trials cited in this guide generally followed a double-masked, randomized, and controlled design. Below is a detailed methodology for a typical comparative study:
1. Patient Selection and Baseline:
-
Inclusion Criteria: Patients diagnosed with open-angle glaucoma or ocular hypertension.
-
Exclusion Criteria: Contraindications to beta-blocker therapy, such as bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second or third-degree atrioventricular block, overt cardiac failure, or cardiogenic shock.
-
Washout Period: A period where all previous ocular hypotensive medications are discontinued to establish a baseline IOP.
-
Baseline Measurement: Baseline IOP is measured for each patient.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either the 0.25% or 0.5% this compound solution.
-
The study is double-masked, meaning neither the patients nor the investigators are aware of the treatment assignment.
3. Treatment Administration:
-
The assigned ophthalmic solution is administered, typically one to two drops in the affected eye(s) twice daily.
4. Efficacy and Safety Monitoring:
-
Intraocular Pressure: IOP is measured at regular intervals throughout the study period (e.g., at specific weeks or months).
-
Systemic Safety: Heart rate and blood pressure are monitored to assess systemic absorption and side effects.
-
Ocular Safety: Visual acuity, visual fields, and biomicroscopy are evaluated to monitor for any adverse ocular effects.
5. Statistical Analysis:
-
The mean change in IOP from baseline is calculated for each treatment group.
-
Statistical tests are used to compare the IOP reductions between the 0.25% and 0.5% groups to determine if there is a statistically significant difference.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comparative clinical trial for ocular hypotensive drugs.
Caption: Workflow of a comparative clinical trial for this compound.
Conclusion
The available evidence from multiple clinical studies suggests that both 0.25% and 0.5% this compound are effective at lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. While the 0.5% concentration is a viable option, the data indicates that the 0.25% concentration provides a comparable ocular hypotensive effect. In a titration study, if a patient's IOP is not adequately controlled with the 0.25% concentration, increasing to 0.5% may provide additional benefit in a small subset of patients. However, for the majority of patients, the 0.25% concentration appears to offer a similar therapeutic benefit with a potentially lower risk of systemic side effects, although no significant differences in safety variables were noted between the groups in the cited studies. Therefore, 0.25% this compound can be considered an effective initial treatment, with the 0.5% concentration reserved for cases where a greater IOP reduction is desired and the lower concentration is insufficient.
References
A Comparative Analysis of the Long-Term Efficacy and Safety of Levobunolol in the Management of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the long-term efficacy and safety of levobunolol, a non-selective beta-adrenergic receptor antagonist, for the treatment of open-angle glaucoma and ocular hypertension. Data is presented in comparison with other commonly prescribed intraocular pressure (IOP)-lowering medications, including other beta-blockers and prostaglandin analogs, supported by experimental data from long-term clinical studies.
Comparative Efficacy of this compound and Other Glaucoma Medications
The primary measure of efficacy in the management of glaucoma is the reduction of intraocular pressure (IOP). The following tables summarize the long-term IOP-lowering effects of this compound in comparison to other agents.
Table 1: Long-Term Intraocular Pressure Reduction with this compound vs. Timolol
| Study Duration | Drug/Concentration | Baseline Mean IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Citation(s) |
| Up to 2 years | This compound 0.5% & 1% | Not Specified | 6-8 | 27% | [1] |
| Up to 2 years | Timolol 0.5% | Not Specified | Similar to this compound | ~27% | [1] |
| 15 months | This compound 0.5% & 1% | 26-27 | 6.8-7.6 | Not Specified | [2] |
| 15 months | Timolol 0.5% | 26-27 | Similar to this compound | Not Specified | [2] |
| Up to 4 years | This compound 0.5% & 1% | Not Specified | >8.8 | Not Specified | [3] |
| Up to 4 years | Timolol 0.5% | Not Specified | >8.8 | Not Specified | |
| 4 years | This compound 0.5% | Not Specified | 7.1 | Not Specified | |
| 4 years | This compound 1% | Not Specified | 7.2 | Not Specified | |
| 4 years | Timolol 0.5% | Not Specified | 7.0 | Not Specified | |
| 1 year | This compound 0.25% | Not Specified | 5.1 | Not Specified | |
| 1 year | Timolol 0.25% | Not Specified | 4.6 | Not Specified | |
| 1 year | This compound 0.5% | Not Specified | 7.2 | Not Specified | |
| 1 year | This compound 1% | Not Specified | 6.2 | Not Specified | |
| 1 year | Timolol 0.5% | Not Specified | 6.0 | Not Specified | |
| 3 months (once daily) | This compound 0.5% | Not Specified | 5.6 | 23% | |
| 3 months (once daily) | Timolol 0.5% | Not Specified | 6.7 | 26% |
Table 2: Comparative Efficacy of this compound vs. Other Classes of Glaucoma Medications
| Comparison Agent | Study Duration | Key Efficacy Findings | Citation(s) |
| Betaxolol 0.5% | 3 months | This compound (0.25% and 0.5%) showed significantly greater IOP reduction (6.0-6.2 mmHg) compared to betaxolol (3.7 mmHg). | |
| Betaxolol 0.5% | 16 weeks | This compound and timolol produced a greater reduction in IOP than betaxolol. | |
| Travoprost 0.004% | 6 weeks | No significant statistical difference in ocular hypotensive efficacy was observed between this compound and travoprost. | |
| Latanoprost, Bimatoprost, Travoprost | Network Meta-analysis (3 months) | Prostaglandin analogs (Bimatoprost, Latanoprost, Travoprost) were found to be the most effective in reducing IOP, followed by non-selective beta-blockers like this compound. |
Long-Term Safety Profile of this compound
The long-term safety of this compound has been evaluated in numerous clinical trials. The most common adverse events are typically localized to the eye. Systemic side effects, characteristic of beta-blockers, can also occur.
Table 3: Summary of Adverse Events Associated with Long-Term this compound Use
| Adverse Event Category | Specific Events | Incidence/Observations | Citation(s) |
| Ocular Side Effects | Transient burning/stinging, itchy/red eyes, eye discomfort, blurred vision. | Generally mild and transient. Incidence is similar to or slightly greater than timolol. | |
| Systemic Side Effects | Decreased heart rate (bradycardia), decreased blood pressure (hypotension), bronchospasm (in susceptible individuals), fatigue, dizziness. | Slight decreases in mean heart rate (3-6 beats per minute) and blood pressure (1-2 mmHg) have been observed in long-term studies. Caution is advised in patients with pre-existing cardiovascular or respiratory conditions. | |
| Treatment Discontinuation | Adverse events requiring cessation of therapy. | In a 4-year study, approximately 10% of patients discontinued therapy due to adverse events. |
Experimental Protocols
The methodologies employed in the cited long-term clinical trials generally adhere to the following standards for assessing the efficacy and safety of glaucoma medications.
Patient Population and Study Design
-
Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma or ocular hypertension, with baseline IOP typically above 21 mmHg.
-
Exclusion Criteria: History of hypersensitivity to beta-blockers, bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second or third-degree atrioventricular block, overt cardiac failure, or cardiogenic shock.
-
Study Design: Most long-term studies are designed as double-masked, randomized, parallel-group, multicenter clinical trials.
Efficacy Assessment
-
Intraocular Pressure (IOP) Measurement: IOP is the primary efficacy endpoint. Measurements are typically performed using Goldmann applanation tonometry, which is considered the gold standard. To minimize variability, measurements are often taken at the same time of day at each follow-up visit.
-
Visual Field Analysis: Visual field integrity is a critical long-term outcome. Standard Automated Perimetry (SAP) is the most common method used to assess visual field loss. Testing protocols such as the 24-2 or 30-2 SITA (Swedish Interactive Thresholding Algorithm) are frequently employed. The frequency of visual field testing can vary, with more frequent testing recommended in the initial years of follow-up to establish a baseline and detect rapid progression.
Safety Monitoring
-
Ocular Safety: Slit-lamp biomicroscopy is used to assess for any ocular adverse events, including conjunctival hyperemia, corneal changes, and other signs of irritation.
-
Systemic Safety: Systemic safety is monitored through regular measurement of vital signs, including heart rate and blood pressure. Patients are also queried for systemic symptoms such as fatigue, dizziness, and respiratory difficulties at each study visit.
-
Adverse Event Reporting: All adverse events, whether deemed related to the study medication or not, are recorded and classified according to their severity and potential relationship to the treatment.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms by which this compound and prostaglandin analogs reduce intraocular pressure.
Caption: Mechanism of action for this compound in reducing aqueous humor production.
Caption: Signaling pathway for prostaglandin analogs to increase uveoscleral outflow.
Conclusion
Long-term clinical data demonstrates that this compound is an effective and safe medication for the management of glaucoma and ocular hypertension. Its efficacy in lowering IOP is comparable to that of timolol, another widely used non-selective beta-blocker. While prostaglandin analogs generally show a greater mean IOP reduction, this compound remains a valuable therapeutic option, particularly when prostaglandin analogs are not tolerated or are contraindicated. The safety profile of this compound is well-characterized, with primarily local ocular side effects and predictable systemic effects related to its beta-blocking activity. Careful patient selection, particularly considering cardiovascular and respiratory history, is crucial for minimizing the risk of systemic adverse events.
References
- 1. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
A Comparative Analysis of the Side Effect Profiles of Levobunolol and Betaxolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two commonly prescribed ophthalmic beta-blockers, Levobunolol and Betaxolol, used in the management of glaucoma and ocular hypertension. The information presented is supported by experimental data from clinical trials to aid in research and drug development.
Executive Summary
This compound, a non-selective beta-adrenergic antagonist, and Betaxolol, a cardioselective beta-1 adrenergic antagonist, are both effective in lowering intraocular pressure (IOP). However, their distinct mechanisms of action result in different side effect profiles. Betaxolol is associated with a higher incidence of localized ocular side effects, such as stinging and burning upon instillation. Conversely, due to its non-selective nature, this compound has a greater potential for systemic side effects, particularly on the cardiovascular and pulmonary systems, by blocking both beta-1 and beta-2 receptors.
Data Presentation: Quantitative Comparison of Side Effects
The following tables summarize the quantitative data on the ocular and systemic side effects of this compound and Betaxolol based on available clinical trial data.
Table 1: Ocular Side Effect Profile
| Side Effect | This compound | Betaxolol | Citation |
| Stinging/Burning | Similar to or greater than timolol | Higher incidence than timolol (up to 30-40% of patients) | [1][2] |
| Other Local Reactions | Similar to or greater than timolol | Higher incidence (25%) than timolol | [1][3] |
Note: Direct head-to-head percentage comparisons for ocular side effects between this compound and Betaxolol are limited in the reviewed literature. The data is presented in comparison to timolol, another non-selective beta-blocker.
Table 2: Systemic Side Effect Profile (Cardiovascular Effects During Exercise)
| Parameter | This compound (0.25%) | Betaxolol (0.25%) | Placebo | Citation |
| Average Heart Rate (last 6 min of exercise) | Significantly lower than Betaxolol | No significant difference from Placebo | - | [3] |
| Average Systolic Blood Pressure (last 6 min of exercise) | Significantly lower than Betaxolol and Placebo | No significant difference from Placebo | - | |
| Rate Pressure Product (RPP) (last 6 min of exercise) | Significantly lower than Betaxolol and Placebo | No significant difference from Placebo | - | |
| Heart Rate (post-exercise recovery) | Lower than Betaxolol and Placebo at several intervals | - | - | |
| Rate Pressure Product (RPP) (post-exercise recovery) | Lower than Betaxolol and Placebo at several intervals | - | - |
Experimental Protocols
Assessment of Cardiovascular Side Effects During Exercise
A key study evaluating the systemic cardiovascular effects of this compound and Betaxolol employed a randomized, double-masked, three-period, crossover design.
-
Participants: Healthy, elderly volunteers (age >60 years).
-
Intervention: Single instillation of this compound 0.25% ophthalmic solution, Betaxolol 0.25% ophthalmic suspension, or placebo.
-
Exercise Protocol: A constant-speed treadmill exercise was performed 30 minutes after dosing. The protocol involved walking at 2.7 mi/h at a 10% grade. While the specific duration of the exercise period is not detailed in the abstract, measurements were taken during the last 6 minutes of exercise and during the post-exercise recovery period. A common standardized protocol for such evaluations is the Bruce protocol, which involves staged increases in speed and incline every 3 minutes.
-
Measurements:
-
Heart Rate (HR)
-
Blood Pressure (BP)
-
Rate Pressure Product (RPP), calculated as Heart Rate × Systolic Blood Pressure.
-
-
Data Analysis: Comparisons of the mean values for HR, BP, and RPP were made between the different treatment groups at rest, during the final 6 minutes of exercise, and at various intervals during the recovery period.
Assessment of Ocular Side Effects
The assessment of local ocular side effects such as stinging and burning often relies on patient-reported outcomes collected through validated questionnaires. One such tool is the Ocular Comfort Index (OCI) .
-
Methodology: The OCI is a self-administered questionnaire designed to measure ocular surface irritation. It consists of 12 items that assess the frequency and severity of various symptoms.
-
Scoring: The questionnaire uses a continuous interval scale from 0 to 100, where a higher score indicates greater discomfort. The Rasch analysis is used to convert ordinal responses into a linear measure.
-
Application in Clinical Trials: In a clinical trial setting, participants would complete the OCI questionnaire at baseline and at specified time points after the instillation of the study medication. The change in OCI scores between treatment groups is then statistically analyzed to compare the level of ocular discomfort.
Mandatory Visualization
Signaling Pathways
The differential systemic side effect profiles of this compound and Betaxolol can be attributed to their interaction with beta-1 and beta-2 adrenergic receptors. The following diagrams illustrate the signaling pathways affected by these drugs.
Caption: Signaling pathways of Betaxolol and this compound.
Experimental Workflow for Cardiovascular Side Effect Assessment
The following diagram outlines the workflow of a clinical trial designed to compare the cardiovascular side effects of ophthalmic beta-blockers.
Caption: Crossover study design for cardiovascular assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Topical ophthalmic beta blockers: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled comparison of the cardiovascular effects of this compound 0.25% ophthalmic solution and betaxolol 0.25% ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Enantioselective Quantification of Levobunolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the enantioselective quantification of Levobunolol, the pharmacologically active (S)-enantiomer of Bunolol. The separation and quantification of this compound from its (R)-enantiomer, Dextrobunolol, is critical for ensuring the safety and efficacy of pharmaceutical products, as enantiomers can exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent technique for this purpose. This document compares two common approaches: a traditional HPLC method with ultraviolet (UV) detection and a more modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, providing supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for the enantioselective quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary comparison of two widely applicable methods.
| Feature | Method 1: HPLC-UV with Polysaccharide-based CSP (Normal Phase) | Method 2: LC-MS/MS with Macrocyclic Antibiotic-based CSP (Polar Organic Phase) |
| Principle | Enantiomers are separated on a chiral stationary phase and detected by their UV absorbance. | Enantiomers are separated on a chiral stationary phase and detected by their mass-to-charge ratio, providing high selectivity and sensitivity. |
| Typical CSP | Polysaccharide-based (e.g., Chiralpak® AD-H, Lux® Cellulose-1) | Macrocyclic antibiotic-based (e.g., Chirobiotic™ V) |
| Detection | Ultraviolet (UV) Absorbance | Tandem Mass Spectrometry (MS/MS) |
| Sensitivity | Moderate (ng/mL to µg/mL range) | High (pg/mL to ng/mL range) |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly selective due to mass-based detection. |
| Matrix Compatibility | Best suited for cleaner matrices like pharmaceutical formulations. Biological fluids often require extensive sample cleanup. | Highly compatible with complex biological matrices like plasma and aqueous humor due to the selectivity of MS/MS detection. |
| Cost | Lower instrumentation and operational cost. | Higher instrumentation and operational cost. |
| Throughput | Moderate, run times are typically longer. | Higher, can be optimized for faster analysis times. |
Method Validation Data
The following tables summarize the typical performance characteristics of the two compared methods for the enantioselective quantification of this compound. These values are representative of what can be achieved with well-developed and validated methods.
Table 1: Method Validation Parameters for HPLC-UV Method
| Validation Parameter | This compound (S-enantiomer) | Dextrobunolol (R-enantiomer) |
| Linearity Range | 0.1 - 50 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL |
Table 2: Method Validation Parameters for LC-MS/MS Method
| Validation Parameter | This compound (S-enantiomer) | Dextrobunolol (R-enantiomer) |
| Linearity Range | 0.05 - 100 ng/mL | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 10.0% | < 10.0% |
| Limit of Detection (LOD) | ~0.015 ng/mL | ~0.015 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL | ~0.05 ng/mL |
Detailed Experimental Protocol: HPLC-UV Method
This protocol describes a representative HPLC-UV method for the enantioselective quantification of this compound in an ophthalmic solution.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standards: this compound HCl and Dextrobunolol HCl.
-
Reagents: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA).
-
Sample: this compound ophthalmic solution.
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane:Ethanol:DEA (85:15:0.1, v/v/v). The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound HCl and Dextrobunolol HCl in methanol to make 10 mL of each solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the linearity range (e.g., 0.1, 1, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the this compound ophthalmic solution with the mobile phase to a final concentration within the calibration range.
4. Method Validation Procedure
-
Specificity: Inject the mobile phase, a blank solution, and solutions of this compound and Dextrobunolol to ensure no interfering peaks at the retention times of the enantiomers.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound and Dextrobunolol at three levels (low, medium, and high).
-
Precision: Determine the intra-day precision by analyzing six replicate injections of a standard solution on the same day. Determine the inter-day precision by repeating the analysis on three different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Experimental Workflow
Safety Operating Guide
Levobunolol proper disposal procedures
Proper disposal of Levobunolol is a critical component of laboratory safety and environmental responsibility. As a beta-blocker that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, adhering to established disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2] Improper disposal can lead to environmental contamination and may violate federal, state, and local regulations.[3][4]
The following guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance and minimizing risk.
Hazard Profile for this compound
All personnel handling this compound should be familiar with its hazard profile. This information is critical for risk assessment and the implementation of appropriate safety controls.
| Hazard Classification | GHS Code | Description | Citations |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [5] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Standard Operating Procedure (SOP) for this compound Disposal
This procedure outlines the necessary steps for the safe management of this compound waste, from personal protective equipment to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound in pure form or as waste, ensure the following PPE is worn:
-
Gloves: Nitrile or latex gloves.
-
Eye Protection: Safety goggles with side-shields.
-
Lab Coat: A standard laboratory coat to protect from contamination.
Waste Segregation and Collection
Proper segregation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Identify Waste Stream: All materials contaminated with this compound, including expired or unused product, contaminated lab consumables (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Use Designated Containers: Collect this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be in good condition, free of leaks, and compatible with the waste.
-
Labeling: The container must be marked with the words "Hazardous Waste" and clearly identify the contents, including "this compound."
Accidental Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental release:
-
Ensure Area is Ventilated: Handle the spill in a well-ventilated area.
-
Contain the Spill: Prevent the spill from spreading or entering drains.
-
Absorb Liquid Spills: Use an inert, liquid-binding absorbent material such as diatomite or universal binders.
-
Collect Contaminated Materials: Carefully collect the absorbed material and any contaminated solids and place them into the designated hazardous waste container.
-
Decontaminate Surfaces: Scrub the affected surfaces with alcohol to decontaminate.
Disposal of Empty Containers
Empty containers that once held this compound must be managed carefully:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste. Do not pour it down the drain.
-
Container Disposal: Once rinsed, deface or remove the original label. The clean, empty container can then be disposed of with regular laboratory glass waste or as directed by your institution's Environmental Health and Safety (EHS) office.
Final Disposal of this compound Waste
The final disposal of this compound waste must be handled by qualified professionals in accordance with all regulations.
-
Engage a Licensed Disposal Company: Excess and expired this compound, along with all contaminated materials, must be offered to a licensed hazardous material disposal company.
-
Incineration: The recommended method for final disposal is through a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Regulatory Compliance: Ensure that all disposal activities comply with the Federal Resource Conservation and Recovery Act (RCRA) as well as state and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Levobunolol
Essential protocols for the safe handling, storage, and disposal of Levobunolol are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals working with this potent beta-blocker.
This compound hydrochloride, a non-selective beta-adrenergic receptor antagonist, requires meticulous handling to prevent accidental exposure and ensure a safe laboratory environment. While specific occupational exposure limits for this compound have not been established, its classification as a potent pharmaceutical compound necessitates stringent adherence to safety protocols.[1][2] This guide outlines the necessary personal protective equipment (PPE), experimental procedures for handling the powdered form, emergency spill cleanup, and proper disposal methods.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation, such as weighing and transferring powder. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[3][4] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek to protect against chemical splashes and dust. |
| Dedicated Lab Coat | Should be worn over personal clothing and be either disposable or professionally laundered. | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles that provide a complete seal around the eyes are essential. A face shield worn over goggles offers additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Experimental Protocol: Handling this compound Powder
Handling this compound in its powdered form requires a systematic approach to minimize dust generation and potential exposure. The following is a general standard operating procedure (SOP) for weighing and preparing a solution of this compound. This protocol should be adapted to specific laboratory conditions and risk assessments.
Objective: To safely weigh and dissolve this compound powder to prepare a stock solution.
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent
-
Enclosed weighing balance or ventilated balance enclosure
-
Antistatic weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate PPE (as detailed in the table above)
Procedure:
-
Preparation:
-
Ensure the designated handling area (e.g., a fume hood or containment glove box) is clean and uncluttered.
-
Verify that the ventilation system is functioning correctly.
-
Don all required PPE in the correct sequence in a designated clean area before entering the handling zone.
-
-
Weighing:
-
Whenever possible, use a closed system for weighing the compound.
-
Place a pre-tared antistatic weighing paper or boat on the balance.
-
Carefully and gently scoop the desired amount of this compound powder onto the weighing paper using a clean spatula. Minimize any movements that could generate dust.
-
Record the weight.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed powder into a volumetric flask.
-
Add a small amount of the appropriate solvent to the flask to wet the powder and prevent it from becoming airborne.
-
Gently swirl the flask to dissolve the powder.
-
Once the powder is fully dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the process with a validated cleaning agent.
-
Carefully doff PPE in the designated area to avoid self-contamination.
-
Dispose of all single-use PPE and contaminated materials in a clearly labeled hazardous waste container.
-
Operational Plans: Spill and Disposal Management
This compound Spill Response
In the event of a spill, a swift and organized response is crucial to contain the contamination and protect personnel. The following workflow outlines the key steps for managing a this compound powder spill.
Caption: A logical workflow for responding to a this compound powder spill.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination. All waste materials, including contaminated PPE, weighing papers, and cleaning materials, must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, shoe covers, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty stock containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The defaced, empty container can then be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through an approved environmental health and safety vendor in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
